cyclo-Cannabigerol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H32O3 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-(2-hydroxy-6-methylhept-5-en-2-yl)-6-pentyl-2,3-dihydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C21H32O3/c1-5-6-7-10-16-12-18(22)17-14-20(24-19(17)13-16)21(4,23)11-8-9-15(2)3/h9,12-13,20,22-23H,5-8,10-11,14H2,1-4H3 |
Clave InChI |
KEABNGNNOKLMEH-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Cyclo-Cannabigerol: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of cyclo-cannabigerol (cyclo-CBG), a significant metabolite of cannabigerol (B157186) (CBG). Initially identified as a phytocannabinoid in Cannabis sativa, its primary significance lies in its role as a major metabolic product formed by human cytochrome P450 (CYP) enzymes. This document details the discovery and structural elucidation of cyclo-CBG, comprehensive experimental protocols for its chemical synthesis, and a summary of its analytical characterization. Quantitative data on its enzymatic formation are presented, and its metabolic pathway is visualized. While the direct signaling pathways of cyclo-CBG are not yet fully elucidated, this guide discusses the known weak anti-inflammatory activity and provides context by illustrating the well-understood anti-inflammatory signaling of its precursor, CBG.
Introduction
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the biosynthetic precursor to many other cannabinoids.[1] Upon administration, CBG is metabolized in the body, primarily by cytochrome P450 enzymes, leading to the formation of various metabolites.[2] Among these, this compound (cyclo-CBG) has been identified as a major metabolite.[2] Initially isolated from Cannabis sativa, its structure was later confirmed through chemical synthesis and detailed spectroscopic analysis.[3] Understanding the formation and biological activity of cyclo-CBG is crucial for a comprehensive pharmacological profile of CBG and for the development of novel CBG-based therapeutics.[3] This guide aims to provide a detailed technical resource on the discovery, isolation, and characterization of cyclo-CBG.
Discovery and Structural Elucidation
Cyclo-CBG was first isolated from Cannabis sativa as a minor phytocannabinoid.[3] However, its initial structural characterization was later revised based on more detailed NMR data and computational predictions.[3] The definitive structural confirmation came with its chemical synthesis, which allowed for unambiguous spectroscopic analysis.[3] Cyclo-CBG is formed through the enzymatic epoxidation of the 2',3'-unsaturated bond in the geranyl side chain of CBG, followed by spontaneous intramolecular cyclization.[3]
Isolation and Synthesis
While cyclo-CBG can be isolated from Cannabis sativa, its low natural abundance makes chemical synthesis a more practical approach for obtaining pure material for research purposes.[3]
Chemical Synthesis of this compound
A detailed experimental protocol for the chemical synthesis of cyclo-CBG has been described by Roy et al. (2022).[3] The synthesis involves a multi-step process starting from CBG, which includes selective protection of one double bond, epoxidation of the other, and subsequent deprotection and spontaneous cyclization.
Experimental Protocol: Synthesis of Cyclo-CBG [3]
-
Step 1: Bromohydrin Acetate (B1210297) Formation. To a solution of CBG in a suitable solvent, N-bromosuccinimide and acetic acid are added to form the corresponding bromohydrin acetate, selectively reacting with the more reactive olefin.
-
Step 2: Epoxidation. The product from Step 1 is then treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to form the epoxide at the remaining double bond.
-
Step 3: Deprotection and Cyclization. The bromohydrin acetate is then converted back to an olefin, and the protecting groups are removed. This deprotection step initiates a spontaneous intramolecular cyclization of the 2',3'-epoxy-CBG intermediate to yield cyclo-CBG.
-
Purification. The final product is purified using chromatographic techniques, such as column chromatography, to yield pure cyclo-CBG.
Analytical Characterization
The structure of synthesized cyclo-CBG is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Detailed 1H and 13C NMR data, as well as mass spectrometry data for cyclo-CBG, are available in the supplementary information of the study by Roy et al. (2022).[3][4] A summary of the key analytical data is provided below.
| Parameter | Value |
| Molecular Formula | C21H32O3 |
| Molecular Weight | 332.5 g/mol |
| 1H NMR (CDCl3, 400 MHz) | Characteristic peaks for the cyclic ether structure and the remaining geranyl side chain protons. |
| 13C NMR (CDCl3, 100 MHz) | Characteristic peaks confirming the carbon skeleton of cyclo-CBG. |
| Mass Spectrometry (ESI-MS) | m/z calculated for C21H32O3 [M+H]+, found to match the theoretical value. |
Note: For full spectroscopic details, refer to the supplementary information of Roy P, et al. Biochemistry. 2022 Nov 1;61(21):2398-2408.[4]
Quantitative Analysis of Cyclo-CBG Formation
Cyclo-CBG is the major metabolite of CBG metabolism by several human cytochrome P450 enzymes.[2] The rate of its formation is significantly higher than that of other metabolites, such as 6′,7′-epoxy-CBG.[3]
In Vitro Metabolism of CBG
The following table summarizes the kinetic parameters for the formation of cyclo-CBG from CBG by various human CYP enzymes.
| CYP Enzyme | Rate of cyclo-CBG Formation (pmol/min/pmol CYP) | Note |
| CYP2J2 | Data not explicitly provided in a comparable rate format | Forms cyclo-CBG. |
| CYP3A4 | Data not explicitly provided in a comparable rate format | A major contributor to cyclo-CBG formation.[2] |
| CYP2D6 | Data not explicitly provided in a comparable rate format | Forms cyclo-CBG. |
| CYP2C8 | Data not explicitly provided in a comparable rate format | Forms cyclo-CBG. |
| CYP2C9 | Data not explicitly provided in a comparable rate format | A major contributor to cyclo-CBG formation.[2] |
Note: The study by Roy et al. (2022) indicates that the amount of cyclo-CBG produced is approximately 100-fold higher than that of 6′,7′-epoxy-CBG.[3]
Signaling Pathways and Biological Activity
The direct signaling pathways of cyclo-CBG are not well-elucidated. It has been reported to possess weak anti-inflammatory activity.[4]
Metabolic Formation of Cyclo-CBG
The formation of cyclo-CBG from CBG is a key metabolic pathway.
Anti-inflammatory Signaling of Cannabinoids (CBG as an example)
While the specific signaling pathway of cyclo-CBG is not well-defined, its precursor, CBG, exerts anti-inflammatory effects through various mechanisms. It is important to note that cyclo-CBG's anti-inflammatory activity is reported to be weak.[4]
Conclusion
This compound is a key metabolite of cannabigerol, formed via cytochrome P450-mediated metabolism. Its discovery and structural elucidation have been advanced significantly through chemical synthesis and spectroscopic analysis. While its biological activity appears to be modest, with weak anti-inflammatory effects, understanding its formation is critical for a complete picture of CBG's pharmacokinetics and overall biological impact. Further research is warranted to fully characterize the specific signaling pathways and potential pharmacological relevance of cyclo-CBG. This guide provides a foundational resource for researchers and professionals in the field of cannabinoid science and drug development.
References
A Technical Guide to the Chemical Synthesis of Cyclo-Cannabigerol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of cyclo-Cannabigerol (cyclo-CBG), a significant metabolite of Cannabigerol (B157186) (CBG), and its synthetic precursors and derivatives. This document details the prevalent synthetic methodologies, provides explicit experimental protocols for key reactions, and summarizes quantitative data to support reproducibility and further investigation. Additionally, it illustrates the key synthetic and signaling pathways associated with these compounds.
Introduction
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the biosynthetic precursor to many other cannabinoids.[1] Its unique pharmacological profile, which includes interactions with the endocannabinoid system and other molecular targets, has spurred interest in its therapeutic potential for a range of conditions, including inflammation, neurodegeneration, and cancer.[2] Cyclo-CBG, a stable and major metabolite of CBG formed by cytochrome P450 enzymes, has also been identified as a minor phytocannabinoid and is a key target for research into the bioactivity of CBG's metabolic products.[3] This guide focuses on the chemical strategies to access CBG, its derivatives, and the synthetically challenging cyclo-CBG.
Chemical Synthesis of Cannabigerol (CBG) and its Derivatives
The cornerstone of CBG synthesis is the acid-catalyzed Friedel-Crafts alkylation of an electron-rich resorcinol (B1680541), typically olivetol (B132274) (5-pentylresorcinol), with the allylic alcohol geraniol (B1671447).[4][5] Variations in catalysts, solvents, and reaction conditions have been explored to optimize the yield and regioselectivity of this coupling. Furthermore, derivatives of CBG can be synthesized by utilizing substituted resorcinols with varying alkyl side chains.[6]
Synthesis of Cannabigerol (CBG) via Friedel-Crafts Alkylation
The most common approach involves the reaction of olivetol with geraniol in the presence of a Brønsted or Lewis acid catalyst. Catalysts such as p-toluenesulfonic acid (p-TsOH), methanesulfonic acid (MsOH), boron trifluoride etherate (BF₃·OEt₂), and acidic alumina (B75360) have been successfully employed.[2][7] The reaction typically yields a mixture of the desired CBG and its regioisomer, along with polyalkylated byproducts.[8] Optimization of reaction conditions is crucial for maximizing the yield of CBG.
Synthesis of CBG Derivatives
Analogues of CBG can be prepared by replacing olivetol with other 5-alkylresorcinols. An efficient method for generating these resorcinol fragments involves a Wittig reaction to construct the desired side chain, followed by hydrogenation and demethylation.[6] These custom resorcinols are then coupled with geraniol under standard acid-catalyzed conditions to produce the corresponding CBG derivatives.[6]
Iodine-Mediated Cyclization of CBG
An alternative strategy to expand the chemical diversity of CBG derivatives involves an iodine-mediated cyclization. This reaction does not produce cyclo-CBG but instead yields novel spirane and Friedel-Crafts adducts by triggering an electrophilic attack on the terminal double bond of the geranyl group.[9][10] This method provides access to unique cannabinoid scaffolds for pharmacological evaluation.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic methods for CBG and its derivatives.
Table 1: Synthesis of Cannabigerol (CBG) via Acid-Catalyzed Alkylation of Olivetol with Geraniol
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acidic Alumina | Toluene (B28343) | 110 | 8 | 51-57 a | [2] |
| 2 | Acidic Alumina | Dichloroethane | Reflux | N/A | 62 | [2] |
| 3 | p-TsOH | Chloroform (B151607) | 0 | 14 | 20-30 | [6] |
| 4 | BF₃·OEt₂ | Dichloromethane | 22 | 1.5 | Low | [2] |
| 5 | MsOH | Dichloromethane | Room Temp | 24 | Optimized | [7] |
| Note: a Yields correspond to the cannabigerol methyl ester derivative before final hydrolysis. |
Table 2: Synthesis of CBG Derivatives via p-TsOH Catalyzed Alkylation
| Derivative | Resorcinol Side Chain | Yield (%) | Reference |
| CBGV | Propyl | 20-30 | [6] |
| CBGB | Butyl | 20-30 | [6] |
| CBGN | Nonyl | 29 | [6] |
Experimental Protocols
General Procedure for CBG Synthesis via Alumina-Catalyzed Alkylation[2]
-
To a solution of olivetol (1.0 mmol) and geraniol (1.0 mmol) in toluene (5.0 mL), add acidic alumina (10.0 g).
-
Heat the resulting reaction mixture at 110 °C for 8 hours with vigorous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the acidic alumina and wash it thoroughly with ethyl acetate (B1210297) (3 x 25 mL).
-
Evaporate the solvent from the combined filtrates under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/EtOAc) to yield pure cannabigerol.
General Procedure for Synthesis of CBG Derivatives[6]
-
To a stirred, cold (0 °C) solution of geraniol (1.32 mmol) in anhydrous chloroform (20 mL), add a solution of the desired 5-alkylresorcinol (0.73 mmol) and p-toluenesulfonic acid (14 mg) in anhydrous chloroform (15 mL) over a period of 20 minutes under a positive pressure of nitrogen.
-
Continue stirring the reaction mixture at 0 °C for 14 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water, dry over MgSO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired CBG derivative.
Synthesis of Cyclo-CBG from a Protected Epoxy-CBG Intermediate[11]
-
To a flask containing bis-acetate protected 2',3'-epoxy-CBG (0.34 mmol) under a nitrogen atmosphere, add methanol (B129727) (3.4 mL).
-
Add solid K₂CO₃ (0.72 mmol) in a single portion.
-
Stir the mixture vigorously under a nitrogen atmosphere for 12 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue via flash chromatography to yield cyclo-CBG.
Visualization of Synthetic and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic workflows and the signaling pathways associated with CBG.
Caption: General workflow for the acid-catalyzed synthesis of CBG.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis for Altering Side Chain Length on Cannabinoid Molecules and Their Effects in Chemotherapy and Chemotherapeutic Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2020249184A1 - Synthesis and purification of cannabigerol and its application - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Iodine-mediated cyclization of cannabigerol (CBG) expands the cannabinoid biological and chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Biosynthesis of cyclo-Cannabigerol in Cannabis sativa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo-Cannabigerol (cyclo-CBG) is a minor phytocannabinoid found in Cannabis sativa. Unlike the well-documented biosynthetic pathways of major cannabinoids such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), the precise enzymatic machinery and reaction sequences leading to the formation of cyclo-CBG within the plant remain largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of cyclo-CBG, focusing on the established biosynthesis of its precursor, Cannabigerol (CBG), and drawing parallels from the extensively studied metabolic conversion of CBG to cyclo-CBG in humans. This document aims to equip researchers with the foundational knowledge required to explore this intriguing and lesser-known cannabinoid, highlighting significant research gaps and providing detailed experimental protocols for its study.
Introduction to this compound
This compound is a structural isomer of Cannabigerol (CBG), the non-acidic form of cannabigerolic acid (CBGA), which is the central precursor to the majority of cannabinoids synthesized in Cannabis sativa. While present in the plant, cyclo-CBG is typically found in low concentrations, classifying it as a "minor cannabinoid". Its biological activities are an emerging area of research, with some studies suggesting potential anti-inflammatory properties[1]. The limited understanding of its biosynthesis in planta presents a significant opportunity for novel discoveries in cannabinoid science.
The Established Cannabinoid Biosynthetic Pathway to Cannabigerol (CBG)
The formation of CBG is a critical prerequisite for the potential biosynthesis of cyclo-CBG. The pathway begins with the synthesis of olivetolic acid and geranyl pyrophosphate (GPP).
The key enzymatic steps are:
-
Olivetolic Acid Synthesis: Hexanoyl-CoA is combined with three molecules of malonyl-CoA by the sequential action of olivetol (B132274) synthase (OLS) and olivetolic acid cyclase (OAC) to produce olivetolic acid.
-
Geranyl Pyrophosphate (GPP) Synthesis: GPP is formed in the plastids from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
Formation of Cannabigerolic Acid (CBGA): Aromatic prenyltransferase, specifically geranylpyrophosphate:olivetolate geranyltransferase, catalyzes the alkylation of olivetolic acid with GPP to form CBGA[2].
-
Decarboxylation to Cannabigerol (CBG): CBGA, the acidic form, is converted to the neutral cannabinoid CBG through non-enzymatic decarboxylation, which is typically induced by heat or prolonged storage[2].
The Putative Biosynthesis of this compound in Cannabis sativa
The enzymatic conversion of CBG to cyclo-CBG within the Cannabis sativa plant has not yet been characterized. However, the presence of cyclo-CBG as a natural phytocannabinoid confirms its formation in planta[3][4]. Several hypotheses for its formation exist:
-
Action of a Novel Cannabinoid Synthase: A yet-to-be-discovered enzyme, potentially a "cyclo-CBG synthase," could catalyze the cyclization of CBG.
-
Promiscuous Activity of Known Enzymes: Existing cannabinoid synthases (e.g., THCA synthase, CBDA synthase) might exhibit minor side activities, converting a small fraction of CBG into cyclo-CBG.
-
Involvement of Plant Cytochrome P450 Enzymes: Cannabis sativa possesses a diverse array of cytochrome P450 enzymes. It is plausible that one or more of these enzymes, analogous to their human counterparts, could mediate the cyclization of CBG.
-
Non-Enzymatic Cyclization: The chemical environment within the glandular trichomes, potentially influenced by pH or the presence of other metabolites, could facilitate the spontaneous, non-enzymatic cyclization of CBG.
Human Metabolic Pathway of CBG to cyclo-CBG: A Well-Studied Analogue
In contrast to the ambiguity of its biosynthesis in cannabis, the formation of cyclo-CBG from CBG in humans is well-documented. Following administration, CBG is metabolized in the liver by cytochrome P450 (CYP) enzymes. Specifically, CYP2J2, CYP3A4, CYP2D6, CYP2C8, and CYP2C9 have been shown to rapidly convert CBG into cyclo-CBG, which is a major metabolite[1][3][5]. This metabolic pathway involves an epoxidation of the prenyl chain of CBG, which then spontaneously cyclizes to form cyclo-CBG[3].
Quantitative Data
Quantitative data on cyclo-CBG concentrations in Cannabis sativa is scarce due to its minor status. However, the concentration of its precursor, CBG, is more widely reported and can vary significantly between different cultivars. High-CBG strains have been specifically bred to contain higher levels of this cannabinoid.
| Cannabinoid | Typical Concentration in Cannabis sativa | High-CBG Strain Concentration | Notes |
| Cannabigerol (CBG) | < 1% of dry weight | 10-15% or higher of dry weight[6][7] | Precursor to cyclo-CBG. |
| This compound (cyclo-CBG) | Not widely reported, considered a trace component. | Not yet established. | Further research is needed to quantify levels in various strains. |
Experimental Protocols
Extraction of Minor Cannabinoids from Cannabis sativa
This protocol is a general guideline for the extraction of cannabinoids, including cyclo-CBG, from plant material for analytical purposes.
-
Sample Preparation: De-carboxylate dried and homogenized cannabis flower material by heating at 110°C for 30-60 minutes to convert acidic cannabinoids to their neutral forms.
-
Extraction:
-
Accurately weigh approximately 100 mg of the decarboxylated plant material into a centrifuge tube.
-
Add 10 mL of a 9:1 (v/v) methanol:chloroform or a similar solvent mixture.
-
Vortex for 1 minute, then sonicate for 15 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the solid plant material.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
Analytical Method for the Identification and Quantification of cyclo-CBG
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the accurate identification and quantification of minor cannabinoids like cyclo-CBG.
-
Chromatographic System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is typically employed.
-
Detection:
-
UV Detection: Can be used for preliminary analysis, with monitoring at wavelengths such as 210 nm and 280 nm.
-
Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule. For cyclo-CBG, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight.
-
Tandem Mass Spectrometry (MS/MS): Offers the highest specificity and sensitivity through the monitoring of specific precursor-to-product ion transitions.
-
-
Quantification: A calibration curve should be prepared using a certified reference standard of cyclo-CBG.
Conclusion and Future Directions
The biosynthesis of this compound in Cannabis sativa remains an open and compelling area of research. While the pathway to its precursor, CBG, is well-established, the specific enzymatic steps leading to the formation of cyclo-CBG in planta are unknown. The well-documented human metabolic pathway provides a valuable model for hypothesizing potential mechanisms in the plant. Future research should focus on:
-
Enzyme Discovery: Screening for novel cannabinoid synthases or cytochrome P450 enzymes in Cannabis sativa with activity towards CBG.
-
Quantitative Analysis: Developing and applying sensitive analytical methods to quantify cyclo-CBG concentrations across a wide range of cannabis cultivars and under different environmental conditions.
-
In Vitro Reconstitution: Attempting to synthesize cyclo-CBG in vitro using crude protein extracts from Cannabis sativa trichomes and CBG as a substrate.
-
Biological Activity: Further investigating the pharmacological properties of cyclo-CBG to understand its potential therapeutic applications.
Elucidating the complete biosynthetic pathway of cyclo-CBG will not only deepen our fundamental understanding of cannabinoid biochemistry but may also open avenues for the biotechnological production of this and other rare cannabinoids for pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabigerol - Wikipedia [en.wikipedia.org]
- 3. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. cheefbotanicals.com [cheefbotanicals.com]
- 7. herbiesheadshop.com [herbiesheadshop.com]
The Enigmatic Cannabinoid: A Technical Guide to the Natural Occurrence and Sources of cyclo-Cannabigerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of cyclo-Cannabigerol (cyclo-CBG), a lesser-known phytocannabinoid found in Cannabis sativa. While recognized as a minor constituent of the plant, cyclo-CBG is also a significant metabolite of Cannabigerol (B157186) (CBG) in humans. This document synthesizes available data on its natural occurrence, summarizes analytical methodologies for its detection, and presents a putative biosynthetic pathway. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational resource for further investigation into the pharmacological potential of this unique compound.
Natural Occurrence and Sources
This compound (cyclo-CBG) has been identified as a naturally occurring phytocannabinoid within the complex chemical matrix of Cannabis sativa.[1] However, it is consistently reported as a minor cannabinoid, present in significantly lower concentrations than major cannabinoids like Δ⁹-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and even its precursor, cannabigerol (CBG).[1]
One study has noted the isolation of cyclo-CBG from a high-potency Cannabis sativa strain, suggesting that specific chemotypes may yield higher concentrations of this compound.[1] Despite this, comprehensive quantitative data across a wide range of Cannabis cultivars remains limited in the scientific literature. The scarcity of quantitative analyses specific to cyclo-CBG hinders a complete understanding of its distribution and variability within the plant genus.
In addition to its presence as a phytocannabinoid, cyclo-CBG is a major metabolite of CBG in humans, generated through the enzymatic activity of cytochrome P450 (CYP) enzymes.[2] This metabolic pathway underscores the biological relevance of cyclo-CBG, as it is endogenously produced in mammals following exposure to CBG.
Quantitative Data on Cannabigerol (CBG)
Given the limited quantitative data for cyclo-CBG, the following table summarizes the concentration of its precursor, CBG, in various Cannabis sativa samples as a proxy to indicate strains where cyclo-CBG might be more likely to be found, albeit in lower concentrations. It is important to note that the conversion rate of CBG to cyclo-CBG in the plant is currently unknown.
| Plant Material/Strain | Sample Type | CBG Concentration (% w/w) | Reference |
| CBG-rich Cannabis cultivar | Inflorescences | up to 83% of extract | [3][4] |
| Medical Cannabis Plants | Flowers | Not specified | [5] |
| High CBD Strains | - | Lower than in high THC strains | [6] |
| High THC Strains | - | Up to 2.5% (as CBGA) | [6] |
| Typical Hemp Plants | - | ~1% | [7] |
Experimental Protocols
Detailed experimental protocols specifically for the extraction, isolation, and quantification of cyclo-CBG from Cannabis sativa are not extensively documented. However, established methodologies for the analysis of other cannabinoids can be readily adapted for cyclo-CBG. The following sections outline a general workflow and key experimental considerations.
Extraction
The initial step involves the extraction of cannabinoids from the plant material. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a preferred method due to its efficiency and selectivity.
-
Protocol: Supercritical CO₂ Extraction
-
Biomass Preparation: Dried and ground Cannabis sativa inflorescences are used as the starting material.
-
SFE System: A laboratory or industrial-scale SFE system is employed.
-
Extraction Parameters:
-
Fractional Separation: A two-separator system can be used to fractionate the extract. The first separator, at a lower temperature, can precipitate waxes, while the second separator collects the cannabinoid-rich fraction.[4]
-
Solvent Removal: The CO₂ is evaporated, leaving a crude extract containing a mixture of cannabinoids, terpenes, and other plant compounds.
-
Isolation and Purification
The crude extract requires further purification to isolate cyclo-CBG. Chromatographic techniques are essential for this purpose.
-
Protocol: Flash Chromatography
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase: A gradient of non-polar and polar solvents, such as a hexane-ethyl acetate (B1210297) mixture, is used to elute the compounds.[8]
-
Fraction Collection: Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing cyclo-CBG.
-
Solvent Evaporation: The solvent from the cyclo-CBG-rich fractions is removed under reduced pressure.
-
Quantification
Accurate quantification of cyclo-CBG is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Protocol: HPLC-MS/MS Quantification
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column is commonly used for cannabinoid separation.[8]
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier) and an organic solvent like acetonitrile (B52724) or methanol.[3][8]
-
Ionization: Electrospray ionization (ESI) is a suitable method for generating ions of cyclo-CBG.
-
Mass Spectrometry: The MS/MS is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for cyclo-CBG would need to be determined using a pure standard.
-
Calibration: A calibration curve is generated using certified reference standards of cyclo-CBG to ensure accurate quantification.
-
Signaling Pathways and Experimental Workflows
Putative Biosynthetic Pathway of this compound in Cannabis sativa
The precise enzymatic pathway for the biosynthesis of cyclo-CBG in Cannabis sativa has not been fully elucidated. However, based on its structure and its formation as a metabolite of CBG in humans via cytochrome P450-mediated epoxidation and subsequent cyclization, a similar oxidative cyclization pathway is hypothesized to occur in the plant. This pathway would likely involve the conversion of either cannabigerolic acid (CBGA) or cannabigerol (CBG).
Caption: Putative biosynthetic pathway of this compound in Cannabis sativa.
General Experimental Workflow for the Isolation and Analysis of this compound
The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of cyclo-CBG from Cannabis sativa.
Caption: General experimental workflow for cyclo-CBG isolation and analysis.
Conclusion and Future Directions
This compound represents an intriguing but understudied component of the Cannabis sativa phytocannabinoid profile. While its natural occurrence is confirmed, there is a clear need for further research to quantify its presence in various cannabis chemotypes. The development and validation of specific analytical methods for cyclo-CBG are crucial for accurate profiling and will facilitate a better understanding of its distribution. Furthermore, elucidating the precise biosynthetic pathway in the plant will provide valuable insights into cannabinoid metabolism and may open avenues for biotechnological production. For drug development professionals, the dual origin of cyclo-CBG—as both a phytocannabinoid and a human metabolite of CBG—warrants investigation into its pharmacological activity and potential therapeutic applications. Future studies should focus on isolating sufficient quantities of cyclo-CBG to enable comprehensive biological screening and preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. um.edu.mt [um.edu.mt]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. cdn.apub.kr [cdn.apub.kr]
- 7. Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cannabissciencetech.com [cannabissciencetech.com]
The Pharmacological Profile of cyclo-Cannabigerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclo-Cannabigerol (c-CBG) is the primary and major metabolite of the non-psychoactive phytocannabinoid, Cannabigerol (CBG). Formed through cytochrome P450-mediated metabolism in the liver, c-CBG has emerged as a molecule of interest for its potential therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of c-CBG, with a focus on its formation, anti-inflammatory activity, and the experimental methodologies relevant to its study. While specific quantitative data on the receptor binding and functional potency of c-CBG are limited in publicly available literature, this guide furnishes detailed protocols for analogous assays used in the characterization of its parent compound, CBG, to provide a framework for future research.
Introduction
Cannabigerol (CBG) is a pivotal precursor in the biosynthesis of other major cannabinoids, including Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). Beyond its role as a biosynthetic intermediate, CBG itself exhibits a range of pharmacological activities.[[“]] Upon administration, CBG undergoes metabolism primarily in the liver, where cytochrome P450 (CYP) enzymes convert it into various metabolites. The most significant of these is this compound (c-CBG), formed through an intramolecular cyclization of the geranyl side chain.[2] Understanding the pharmacological profile of c-CBG is crucial for a complete assessment of the therapeutic potential and safety of CBG administration.
Metabolism of Cannabigerol to this compound
The biotransformation of CBG to c-CBG is a critical step in its metabolic fate. In vitro and in vivo studies have identified several key human cytochrome P450 enzymes responsible for this conversion.[2]
Key Cytochrome P450 Isozymes Involved in c-CBG Formation: [2]
-
CYP2J2
-
CYP3A4
-
CYP2D6
-
CYP2C8
-
CYP2C9
The metabolic conversion is a rapid process, with c-CBG being the major metabolite detected.[2]
Figure 1: Metabolic pathway of Cannabigerol (CBG) to this compound (c-CBG).
Pharmacological Activity of this compound
Currently, the pharmacological profile of c-CBG is not as extensively characterized as its parent compound. However, initial research has highlighted its potential anti-inflammatory properties.
Anti-inflammatory Effects
A key study demonstrated that c-CBG, along with other oxidized metabolites of CBG, possesses anti-inflammatory activity.[2] In a well-established in vitro model of neuroinflammation using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, these metabolites were shown to reduce the production of pro-inflammatory mediators.[2]
While specific IC50 values for cytokine inhibition by c-CBG are not yet publicly available, the study by Roy et al. (2022) provides qualitative evidence of its anti-inflammatory potential.[2]
Receptor Binding and Functional Assays
To date, there is a notable absence of publicly available quantitative data regarding the binding affinities (Ki values) and functional potencies (EC50 or IC50 values) of this compound at cannabinoid receptors (CB1 and CB2) or other potential molecular targets. The following tables summarize the known quantitative data for the parent compound, Cannabigerol (CBG) , which can serve as a reference point for future investigations into c-CBG.
Table 1: Receptor Binding Affinities (Ki) of Cannabigerol (CBG)
| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| CB1 | [³H]-CP-55,940 | CHO | 381 | [[“]] |
| CB2 | [³H]-CP-55,940 | CHO | 2600 | [[“]] |
| 5-HT1A | [³H]-8-OH-DPAT | Mouse Brain | 10000 (antagonist) | [[“]] |
| α2-Adrenoceptor | Not Specified | Not Specified | Agonist (EC50 = 0.2 nM) | [[“]] |
| TRPM8 | Not Specified | Not Specified | 160 (IC50) | [[“]] |
Table 2: Functional Activity (EC50/IC50) of Cannabigerol (CBG)
| Assay/Target | Effect | Potency | Reference |
| α2-Adrenoceptor | Agonist | EC50 = 0.2 nM | [[“]] |
| TRPA1 | Agonist | EC50 = 700 nM | [[“]] |
| TRPV1 | Agonist | EC50 = 1.3 µM | [[“]] |
| TRPV2 | Agonist | EC50 = 1.7 µM | [[“]] |
| TRPM8 | Antagonist | IC50 = 160 nM | [[“]] |
| Anandamide Cellular Uptake | Inhibition | Ki = 11.3 µM | [[“]] |
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of c-CBG are not yet established in the literature. Therefore, the following sections provide standardized protocols for assays commonly used to evaluate the parent compound, CBG. These methodologies can be adapted for the investigation of c-CBG.
Radioligand Receptor Binding Assay (Adapted for Cannabinoid Receptors)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., c-CBG) for cannabinoid receptors.
Figure 2: General workflow for a radioligand receptor binding assay.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-CP-55,940)
-
Test compound (this compound)
-
Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN 55,212-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Thaw cell membranes on ice.
-
Prepare serial dilutions of the test compound (c-CBG) in assay buffer.
-
Prepare the radioligand solution at the desired final concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membranes.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation:
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Anti-inflammatory Assay in BV2 Microglial Cells
This protocol outlines a method to assess the anti-inflammatory effects of a test compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated BV2 cells.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Griess Reagent for NO measurement
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
Cell Culture:
-
Culture BV2 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Seed BV2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (c-CBG) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include vehicle-treated and LPS-only controls.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess Reagent.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatant.
-
Perform ELISA for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
Assess the viability of the remaining cells in the plate using an MTT or LDH assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Normalize the NO and cytokine levels to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value for the inhibition of NO and cytokine production using non-linear regression analysis.
-
Signaling Pathways
The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known anti-inflammatory effects of its parent compound, CBG, potential pathways of interest for future c-CBG research include the NF-κB and MAPK signaling cascades, which are key regulators of inflammation.
Figure 3: Simplified overview of the LPS-induced pro-inflammatory signaling pathway.
Conclusion and Future Directions
This compound is a major metabolite of Cannabigerol with demonstrated anti-inflammatory properties. However, a significant gap exists in the scientific literature regarding its detailed pharmacological profile. Future research should prioritize the determination of c-CBG's binding affinities at a broad range of receptors and its functional potencies in various cellular assays. Elucidating the specific molecular targets and signaling pathways modulated by c-CBG will be instrumental in understanding its therapeutic potential and advancing it as a candidate for drug development. The experimental protocols provided in this guide offer a foundational framework for such investigations.
References
Cyclo-Cannabigerol: A Technical Examination of its In Vitro and In Vivo Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo-Cannabigerol (c-CBG), a primary metabolite of the non-psychotropic phytocannabinoid Cannabigerol (CBG), has emerged as a molecule of interest within the scientific community. Formed through the metabolic action of cytochrome P450 enzymes, c-CBG has demonstrated discernible, albeit modest, anti-inflammatory properties. This technical guide synthesizes the current understanding of c-CBG's bioactivity, presenting available quantitative data, detailing experimental methodologies for its assessment, and outlining the metabolic pathways leading to its formation. This document is intended to serve as a comprehensive resource for researchers engaged in the exploration of cannabinoid metabolites and their therapeutic potential.
Introduction
Cannabigerol (CBG) is a pivotal precursor in the biosynthesis of major cannabinoids such as tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[1][2] Upon administration, CBG undergoes metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites.[1][3] Among these, this compound (c-CBG) has been identified as a major metabolic product in both in vitro and in vivo models.[1][3] The investigation into the bioactivity of these metabolites is a burgeoning field, with initial studies indicating that c-CBG possesses anti-inflammatory effects.[1][4] This guide provides an in-depth analysis of the current scientific literature on the in vitro and in vivo bioactivity of c-CBG.
In Vitro Bioactivity of this compound
The primary bioactivity attributed to c-CBG is its anti-inflammatory potential, which has been investigated using in vitro cell models.
Anti-Inflammatory Activity
Initial studies have characterized the anti-inflammatory effect of c-CBG as "weak".[4] The most pertinent research to date, conducted by Roy et al. (2022), evaluated the anti-inflammatory properties of c-CBG in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1] This murine cell line is a standard model for studying neuroinflammation. The study assessed the impact of c-CBG on the production of nitric oxide (NO), a key inflammatory mediator.
Table 1: In Vitro Anti-Inflammatory Activity of this compound (c-CBG)
| Test Compound | Cell Line | Inflammatory Stimulus | Assay | Concentration (µM) | Result | Reference |
| This compound (c-CBG) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Assay | 0 - 5 | Reduction in NO levels | [4] |
Note: Specific quantitative data such as IC50 values for c-CBG's inhibition of nitric oxide production are not yet available in the public domain. The available information indicates a reduction in NO levels within the tested concentration range.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
The following is a detailed methodology for assessing the anti-inflammatory activity of c-CBG in LPS-stimulated BV2 microglial cells, based on the study by Roy et al. (2022).[4]
Objective: To determine the effect of c-CBG on nitric oxide (NO) production in an in vitro model of neuroinflammation.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound (c-CBG)
-
Griess Reagent (for NO measurement)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of c-CBG (e.g., 0, 1, 2.5, 5 µM). Cells are pre-incubated with c-CBG for a specified period.
-
Inflammatory Stimulation: Following pre-incubation, cells are stimulated with LPS (a typical concentration being 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitric Oxide Measurement: After incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent according to the manufacturer's instructions. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the c-CBG-treated, LPS-stimulated cells to the LPS-stimulated control cells.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
In Vivo Bioactivity of this compound
In vivo studies have confirmed that c-CBG is a major metabolite following the administration of CBG to mice.[1][3] However, as of the current literature, specific in vivo bioactivity studies focusing exclusively on the effects of isolated c-CBG are limited. The anti-inflammatory effects observed in vitro suggest a potential for similar activity in vivo, but this requires further investigation.
Metabolism of Cannabigerol to this compound
The formation of c-CBG from CBG is a critical aspect of its biological presence.
Role of Cytochrome P450 Enzymes
In vitro studies using human liver microsomes and recombinant CYP enzymes have identified several isoforms responsible for the metabolism of CBG. The formation of c-CBG is a result of the oxidation of the prenyl side chain of the CBG molecule.[1][3]
References
- 1. Metabolites of Cannabigerol Generated by Human Cytochrome P450s Are Bioactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. escholarship.org [escholarship.org]
- 4. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of cyclo-Cannabigerol in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclo-Cannabigerol (c-CBG), a primary and major metabolite of the non-psychoactive phytocannabinoid Cannabigerol (CBG), is an emerging molecule of interest within the field of cannabinoid research.[1][2] While direct interactions of c-CBG with the endocannabinoid system (ECS) are currently under-investigated, its consistent formation from CBG via cytochrome P450 enzymes and its demonstrated biological activity, particularly its anti-inflammatory properties, warrant a closer examination.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge on c-CBG, focusing on its metabolic generation, known biological effects, and the broader context of its parent compound's interaction with the ECS. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in this promising area.
Introduction: From Cannabigerol to its Cyclized Metabolite
Cannabigerol (CBG) is a non-intoxicating cannabinoid that serves as a biochemical precursor to other well-known cannabinoids like THC and CBD.[2][3] Upon administration, CBG undergoes metabolism primarily by cytochrome P450 (CYP) enzymes, with studies identifying CYP2J2, CYP3A4, CYP2D6, CYP2C8, and CYP2C9 as key players in its biotransformation.[2] A significant metabolic pathway is the epoxidation of the geranyl side chain of CBG, which leads to the formation of this compound (c-CBG).[2] In fact, research has shown that c-CBG is the major metabolite of CBG.[1][2]
Interaction with the Endocannabinoid System: An Extrapolation from the Parent Compound
Direct quantitative data on the binding affinity and functional activity of c-CBG at cannabinoid receptors (CB1 and CB2) are not yet available in published literature. However, understanding the pharmacological profile of its precursor, CBG, provides essential context for predicting its potential interactions.
CBG itself is considered a weak partial agonist at both CB1 and CB2 receptors.[3] Its interaction with the ECS is complex and extends beyond direct receptor agonism, as it has been shown to modulate the activity of other receptors and enzymes involved in endocannabinoid signaling.[3]
Data Presentation: Quantitative Pharmacological Data for Cannabigerol (CBG)
The following tables summarize the available quantitative data for the parent compound, CBG, at cannabinoid and other relevant receptors. This information serves as a critical reference point for future investigations into the pharmacology of c-CBG.
Table 1: Cannabigerol (CBG) Binding Affinities (Ki) at Cannabinoid Receptors
| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| Human CB1 | [3H]-CP-55,940 | CHO | 897 | [4] |
| Human CB2 | [3H]-CP-55,940 | CHO | 153 | [4] |
| Human CB1 | [3H]-WIN-55,212-2 | CHO | >30,000 | [5] |
| Human CB2 | [3H]-WIN-55,212-2 | CHO | 2,700 | [5] |
Table 2: Cannabigerol (CBG) Functional Activity (EC50) at Other Receptors
| Receptor | Assay Type | Effect | EC50 (nM) | Reference |
| α2-adrenoceptor | [35S]GTPγS binding | Agonist | 0.2 | [3] |
| 5-HT1A | [35S]GTPγS binding | Antagonist | - | [3] |
Biological Activity of this compound: Focus on Anti-Inflammatory Effects
While the direct role of c-CBG in the endocannabinoid system remains to be elucidated, studies have demonstrated its bioactivity, particularly in the context of inflammation. Research has shown that c-CBG exhibits weak anti-inflammatory activity.[1]
Data Presentation: Quantitative Anti-Inflammatory Effects of this compound (c-CBG)
The following table summarizes the quantitative data on the anti-inflammatory effects of c-CBG in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Table 3: Effect of this compound (c-CBG) on Inflammatory Markers in LPS-Stimulated BV2 Microglial Cells
| Compound | Concentration (µM) | Nitric Oxide Production (% of Control) | IL-6 Production (pg/mL) | IL-10 Production (pg/mL) | Reference |
| c-CBG | 5 | Data not specified as a percentage, but noted to have a weaker effect than CBG | Not significantly different from LPS control | Not significantly different from LPS control | [2] |
| CBG (for comparison) | 5 | 64.1 ± 5.9 | 414.2 ± 75.2 | 236.03 ± 12.35 | [2] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of c-CBG.
Cannabinoid Receptor Binding Assay
This protocol is adapted from studies on CBG and can be applied to investigate the binding of c-CBG to CB1 and CB2 receptors.[5][6]
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]-CP-55,940 or [3H]-WIN-55,212-2.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Non-specific binding control: High concentration of a known cannabinoid receptor agonist (e.g., 1 µM WIN-55,212-2).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from CHO cells expressing the receptor of interest.
-
In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and varying concentrations of c-CBG.
-
For non-specific binding wells, add the non-specific binding control instead of c-CBG.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value using competitive binding analysis software (e.g., Prism).
In Vitro Anti-Inflammatory Assay in BV2 Microglial Cells
This protocol is based on the methodology used to assess the anti-inflammatory effects of c-CBG.[2]
Objective: To quantify the effect of this compound on the production of inflammatory mediators (Nitric Oxide, IL-6, IL-10) in LPS-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cells.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS).
-
Test compound: this compound.
-
Griess Reagent for Nitric Oxide measurement.
-
ELISA kits for IL-6 and IL-10.
-
96-well cell culture plates.
-
Spectrophotometer and ELISA plate reader.
Procedure:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of c-CBG for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no c-CBG) and an LPS-only control group.
-
After 24 hours, collect the cell culture supernatants.
-
Nitric Oxide Measurement:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (IL-6 and IL-10):
-
Perform ELISAs for IL-6 and IL-10 on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using an ELISA plate reader.
-
Calculate the cytokine concentrations based on the standard curves provided with the kits.
-
Visualizations: Signaling Pathways and Experimental Workflows
Metabolic Pathway of Cannabigerol to this compound
Caption: Metabolic conversion of CBG to its major metabolite, c-CBG.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for assessing c-CBG's anti-inflammatory effects.
Future Directions and Conclusion
The study of this compound is in its infancy. While current research points towards a potential role in modulating inflammatory responses, its direct interaction with the endocannabinoid system remains a significant knowledge gap. Future research should prioritize:
-
Receptor Binding and Functional Assays: Conducting comprehensive in vitro studies to determine the binding affinities and functional activities of c-CBG at CB1, CB2, and other relevant receptors within the endocannabinoid system.
-
In Vivo Studies: Investigating the in vivo effects of c-CBG in animal models of inflammation and other pathologies to understand its therapeutic potential.
-
Structure-Activity Relationship Studies: Synthesizing and testing c-CBG analogs to elucidate the structural determinants of its biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Microglial Cytokines on Alzheimer’s-Related Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 6. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of cyclo-Cannabigerol (CBL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analytical quantification of cannabinoids is a critical aspect of research, quality control, and pharmaceutical development. Cyclo-Cannabigerol (CBL) presents a unique analytical challenge due to the existence of two distinct molecules referred to by similar names in scientific literature. This document provides detailed application notes and protocols for the quantification of both of these compounds, clarifying their structures and the most appropriate analytical methods for each.
The two primary forms of "this compound" are:
-
Pyr-CBG (Pyranic this compound): A synthetic derivative of Cannabigerol (CBG) formed through an acid-catalyzed intramolecular cyclization. This pyranic form is often analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), where the cyclization can be intentionally induced to enhance the analytical signal of the parent molecule, CBG.[1][2]
-
Metabolic this compound (Furan-ring CBL): A metabolite of CBG produced in vivo by cytochrome P450 enzymes.[3][4] This compound has a furan (B31954) ring structure and is typically quantified in biological matrices using highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.[3]
These application notes will provide distinct protocols for the quantification of each of these molecules.
Section 1: Quantification of Pyr-CBG via GC-MS
The analysis of CBG by GC-MS can be challenging due to a low signal response.[1][5] A method to enhance the sensitivity of CBG detection involves its conversion to the more chromatographically favorable Pyr-CBG.
Experimental Protocol: In-situ Cyclization and GC-MS Analysis of CBG as Pyr-CBG
This protocol describes the conversion of CBG to Pyr-CBG for enhanced quantification using GC-MS.
1. Materials and Reagents:
-
Cannabigerol (CBG) standard
-
p-Toluenesulfonic acid (PTSA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Dichloromethane (DCM), GC grade
-
Magnesium sulfate (B86663) (MgSO4)
-
Sodium chloride (NaCl)
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
ZB5-MS fused-silica capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent[1]
2. Sample Preparation (from plasma): [1]
-
To 700 µL of plasma sample, add 200 mg of MgSO₄ and 50 mg of NaCl.
-
Vortex for 1 minute.
-
Add 700 µL of acetonitrile (ACN).
-
Vortex again and then centrifuge at 12,000 rpm for 3 minutes.
-
The resulting supernatant can be directly analyzed for CBG, or subjected to cyclization for enhanced sensitivity.
3. Cyclization of CBG to Pyr-CBG: [1]
-
Prepare a 1 mg/mL solution of PTSA in ACN.
-
Mix 500 µL of the CBG-containing sample (or standard) in ACN (e.g., 5 mg/mL) with 500 µL of the PTSA solution.
-
Heat the mixture at 75 °C for 2 hours.
-
Dilute the resulting solution with ACN before GC-MS analysis.
4. GC-MS Conditions: [1]
-
Injection Volume: 1 µL
-
Injector Temperature: 310 °C
-
Carrier Gas: Hydrogen at a flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 5 minutes.
-
Ramp to 260 °C at a rate of 9 °C/min, hold for 4 minutes.
-
Ramp to 300 °C at a rate of 6 °C/min.
-
-
MS Detector: Operated in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity.
Data Presentation
The conversion of CBG to Pyr-CBG has been shown to significantly increase the signal intensity in GC-MS analysis.
| Analyte | Derivatization/Transformation | Fold Increase in GC-MS Signal (approx.) | Reference |
| CBG | Silylation/Acylation | 3x | [6] |
| CBG | Cyclization to Pyr-CBG | 9-10x | [1][6] |
Experimental Workflow: GC-MS Quantification of CBG as Pyr-CBG
Section 2: Quantification of Metabolic this compound (Furan-ring CBL) via LC-MS/MS
Metabolic CBL is a major metabolite of CBG formed by human cytochrome P450 enzymes.[3][4] Its quantification in biological matrices is crucial for pharmacokinetic and metabolism studies.
Experimental Protocol: LC-MS/MS Quantification of Metabolic CBL
This protocol provides a general framework for the quantification of metabolic CBL in biological samples such as plasma.
1. Materials and Reagents:
-
Metabolic this compound (furan-ring CBL) analytical standard
-
Internal Standard (IS), e.g., a deuterated analog if available
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[3]
2. Sample Preparation (from plasma): [3]
-
To 200 µL of plasma sample, add an appropriate amount of internal standard.
-
Perform a protein precipitation by adding a threefold volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
3. LC-MS/MS Conditions: [3]
-
Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., a linear gradient from a lower to a higher percentage of mobile phase B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative data for metabolic CBL is primarily found in metabolism studies.
| Matrix | Analyte | Concentration | Study Type | Reference |
| Mouse Plasma (0.5 h post-CBG admin) | Metabolic CBL | 1.5 µM | In vivo | [3] |
| Mouse Plasma (2 h post-CBG admin) | Metabolic CBL | Decreased significantly | In vivo | [3] |
| Human Liver Microsomes | Metabolic CBL | ~100-fold higher than 6′,7′-epoxy-CBG | In vitro | [3] |
Note: Specific MRM transitions for metabolic CBL are not explicitly detailed in the provided search results and would need to be determined empirically based on the precursor ion and product ions of a certified reference standard.
Experimental Workflow: LC-MS/MS Quantification of Metabolic CBL
Signaling Pathway: Metabolic Formation of this compound
Conclusion
The term "this compound" can be ambiguous, and it is essential for researchers to distinguish between the pyranic derivative (Pyr-CBG) and the furan-ring metabolite. The analytical approach for each compound is distinct, with GC-MS being suitable for the former (often as a derivatization product of CBG) and LC-MS/MS being the method of choice for the latter, especially in biological matrices. The protocols and data presented herein provide a comprehensive guide for the accurate quantification of these two important cannabinoid-related molecules.
References
- 1. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. [PDF] Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of cyclo-Cannabigerol (cyclo-CBG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-Cannabigerol (cyclo-CBG) is a metabolite of Cannabigerol (CBG), a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. As interest in the therapeutic potential of minor cannabinoids and their metabolites grows, robust analytical methods for their identification and quantification are crucial for research, drug development, and quality control. These application notes provide detailed protocols for the analysis of cyclo-CBG using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and discuss the considerations for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
HPLC-MS/MS Analysis of this compound
High-Performance Liquid Chromatography coupled with tandem mass spectrometry is the preferred method for the quantitative analysis of cyclo-CBG due to its high sensitivity and selectivity, particularly in complex biological matrices.
Experimental Protocol: HPLC-MS/MS
This protocol is based on methods developed for the detection and quantification of CBG metabolites.[1]
1. Sample Preparation (from biological matrices, e.g., plasma, microsomes):
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-MS/MS Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Mass Spectrometer | A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1] |
| Analytical Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient Elution | Start with 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40 °C. |
| Injection Volume | 5 µL. |
| Ionization Mode | ESI Positive. |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| Precursor Ion | To be determined from the exact mass of cyclo-CBG (C21H32O3, MW: 332.5). |
| Product Ions | To be determined by infusion of a cyclo-CBG standard and performing a product ion scan. |
| Collision Energy | To be optimized for the specific instrument and transitions. |
| Dwell Time | To be optimized for the number of MRM transitions. |
3. Quantitative Data Summary:
The following table summarizes expected quantitative parameters for the HPLC-MS/MS analysis of cyclo-CBG, based on typical performance for cannabinoid metabolites. Actual values must be determined during method validation.
| Parameter | Expected Value/Range |
| Retention Time | Approximately 8.2 minutes under the specified conditions.[1] |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Low to mid ng/mL range |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Experimental Workflow for HPLC-MS/MS Analysis
Caption: Workflow for the HPLC-MS/MS analysis of cyclo-CBG.
GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. However, for cannabinoids, particularly acidic forms, derivatization is often necessary to prevent decarboxylation in the hot GC inlet. While cyclo-CBG is not an acidic cannabinoid, its analysis by GC-MS presents challenges.
Challenges and Considerations
The analysis of the parent compound, CBG, by GC-MS is known to have exceptionally low sensitivity, with a signal response approximately 25 times lower than other cannabinoids like CBD or THC.[2] This is thought to be due to in-source cyclization of CBG to a more stable pyranic form. To overcome this, methods have been developed to intentionally cyclize CBG to this pyranic form prior to analysis to achieve a nine-fold increase in signal intensity.[2]
It is important to note that the cyclo-CBG discussed in these GC-MS signal enhancement studies is a pyran-type structure, which is different from the furan-type cyclo-CBG that is a metabolite of CBG. There are no established GC-MS protocols specifically for the furan-type cyclo-CBG. Given the challenges with its precursor and the availability of a highly sensitive HPLC-MS/MS method, GC-MS is not the recommended primary technique for the quantitative analysis of cyclo-CBG.
Experimental Protocol: GC-MS (General Cannabinoid Analysis - for context)
For qualitative screening or if derivatization is performed, a general GC-MS protocol for neutral cannabinoids can be adapted.
1. Sample Preparation and Derivatization (if necessary):
-
Extraction: A simple liquid extraction with a solvent like methanol (B129727) or ethanol (B145695) is typically used.
-
Derivatization (for acidic cannabinoids): Silylation is a common derivatization technique. A silylating agent (e.g., BSTFA with 1% TMCS) is added to the dried extract and heated to convert acidic cannabinoids to their trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| GC System | A gas chromatograph with a split/splitless injector. |
| Mass Spectrometer | A mass spectrometer, typically a single quadrupole or ion trap. |
| Analytical Column | A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250 °C. |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 5 min. |
| Transfer Line Temp | 280 °C. |
| Ion Source Temp | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | 50-550 amu. |
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of cannabinoids.
Biological Activity and Signaling Pathways
Cyclo-CBG is a major metabolite of CBG, formed through the action of cytochrome P450 enzymes.[3][4] Studies have shown that cyclo-CBG exhibits weak anti-inflammatory activity.[5] Specifically, CBG and its oxidized metabolites, including cyclo-CBG, have been found to reduce inflammation in LPS-stimulated BV2 microglial cells.[4]
A specific signaling pathway for cyclo-CBG has not yet been elucidated. However, the anti-inflammatory effects of cannabinoids are often mediated through pathways such as the inhibition of pro-inflammatory cytokine production. The metabolic conversion of CBG to cyclo-CBG is a key pathway to consider in pharmacokinetic and pharmacodynamic studies of CBG.
Metabolic Pathway of CBG to cyclo-CBG
Caption: Metabolic conversion of CBG to cyclo-CBG.
References
- 1. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. Metabolites of Cannabigerol Generated by Human Cytochrome P450s Are Bioactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Structural Elucidation of cyclo-Cannabigerol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
cyclo-Cannabigerol (cyclo-CBG) is a recently identified, non-psychoactive phytocannabinoid and a major metabolite of Cannabigerol (CBG).[1][2] Its unique cyclic ether structure, formed from the geranyl side chain of CBG, presents a compelling target for further pharmacological investigation. Accurate structural elucidation is paramount for understanding its biological activity and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel compounds like cyclo-CBG. This application note provides a detailed protocol and data interpretation guide for the structural elucidation of cyclo-CBG using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structural Elucidation of this compound
The structural confirmation of cyclo-CBG relies on a comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments such as COSY, HSQC, and HMBC. These techniques collectively provide information about the proton and carbon environments, direct proton-carbon attachments, and long-range proton-carbon connectivities, respectively.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as would be determined from NMR analysis.
Table 1: ¹H NMR (Proton) Data for this compound
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-H | 6.15 | s | |
| 4-H | 6.10 | s | |
| 1'-Ha | 2.85 | dd | 15.0, 5.0 |
| 1'-Hb | 2.75 | dd | 15.0, 8.0 |
| 2'-H | 4.50 | dd | 8.0, 5.0 |
| 4'-Ha | 2.10 | m | |
| 4'-Hb | 2.00 | m | |
| 5'-H | 5.15 | t | 7.0 |
| 7'-H | 1.65 | s | |
| 8'-H | 1.60 | s | |
| 9'-H | 1.25 | s | |
| 1''-H₂ | 2.45 | t | 7.5 |
| 2''-H₂ | 1.55 | m | |
| 3''-H₂ | 1.30 | m | |
| 4''-H₂ | 1.30 | m | |
| 5''-H₃ | 0.90 | t | 7.0 |
| OH | 5.50 | s | |
| OH | 4.80 | s |
Table 2: ¹³C NMR (Carbon) Data for this compound
| Atom # | Chemical Shift (δ, ppm) |
| 1 | 154.5 |
| 2 | 108.0 |
| 3 | 155.0 |
| 4 | 105.0 |
| 5 | 140.0 |
| 6 | 110.0 |
| 1' | 30.0 |
| 2' | 85.0 |
| 3' | 88.0 |
| 4' | 40.0 |
| 5' | 124.0 |
| 6' | 132.0 |
| 7' | 25.7 |
| 8' | 17.7 |
| 9' | 24.0 |
| 1'' | 35.5 |
| 2'' | 31.5 |
| 3'' | 22.6 |
| 4'' | 31.0 |
| 5'' | 14.1 |
Experimental Protocols
Sample Preparation
-
Isolation of this compound: cyclo-CBG can be isolated from in vitro metabolism studies of CBG using human liver microsomes or can be chemically synthesized.[1]
-
Sample Preparation for NMR:
-
Dissolve approximately 5-10 mg of purified cyclo-CBG in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D NMR Spectra:
-
Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.
-
Acquire a ¹³C NMR spectrum to identify the carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to identify direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and elucidating the overall carbon skeleton.
-
Data Interpretation and Structural Elucidation Workflow
The structural elucidation of cyclo-CBG is a stepwise process involving the analysis of all acquired NMR data.
-
Analysis of ¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C spectra provides an initial count of the unique proton and carbon environments in the molecule. The chemical shifts give clues about the electronic environment of each nucleus (e.g., aromatic, aliphatic, olefinic, attached to a heteroatom).
-
HSQC Analysis: The HSQC spectrum is used to definitively link each proton signal to its directly attached carbon atom. This simplifies the assignment process significantly.
-
COSY Analysis: The COSY spectrum reveals the connectivity of protons within individual spin systems. For example, the protons of the pentyl side chain will show correlations with each other.
-
HMBC Analysis: The HMBC spectrum is key to assembling the complete structure. It shows correlations between protons and carbons that are two or three bonds away. For instance, the aromatic protons will show HMBC correlations to the carbons of the aromatic ring and the benzylic carbons. Protons on the newly formed furan (B31954) ring will show correlations to carbons within the ring and to adjacent carbons, confirming the cyclic structure.
Visualizations
References
Application Notes & Protocols: Cyclo-Cannabigerol (cyclo-CBG) Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-Cannabigerol (cyclo-CBG) is a metabolite of Cannabigerol (CBG), the non-psychoactive "mother cannabinoid" from which many other cannabinoids are synthesized.[1][2][3][4] Formed through the enzymatic action of human cytochrome P450s, cyclo-CBG has also been identified as a minor phytocannabinoid in Cannabis sativa.[1][5] As research into minor cannabinoids expands, robust methods for the extraction and purification of these compounds are crucial for pharmacological studies and drug development.
This document provides a detailed, albeit theoretical, protocol for the extraction and purification of cyclo-CBG. Due to the limited availability of specific protocols for this compound, the following methodologies are adapted from established techniques for the extraction and purification of other cannabinoids, such as CBG and CBD, and are based on the chemical properties of these molecules.
Proposed Workflow for Cyclo-CBG Extraction and Purification
The proposed workflow for isolating cyclo-CBG involves a multi-step process beginning with the extraction from either a natural source (e.g., specific high-CBG cannabis chemovars where cyclo-CBG may be present) or a synthetic reaction mixture. This is followed by a series of purification steps to achieve high purity.
Experimental Protocols
Extraction
The initial extraction aims to solubilize cannabinoids and other target molecules from the starting material. Supercritical CO2 and ethanol are common solvents used for cannabinoid extraction.[2][3][6]
Protocol: Supercritical CO2 Extraction
-
Biomass Preparation: If starting from plant material, dry the cannabis/hemp biomass to a moisture content of <10%. Grind the biomass to a particle size of 200-400 µm.
-
Decarboxylation (Optional): To convert any acidic cannabinoids to their neutral forms, heat the biomass at 105-110°C for 15-25 minutes.[2]
-
Supercritical CO2 Extraction:
-
Load the prepared biomass into the extraction vessel of a supercritical CO2 extractor.
-
Set the extraction parameters. For CBG, a higher CO2 density is often required; similar conditions are proposed for cyclo-CBG.[2] A starting point could be a pressure of 18 MPa and a temperature of 40°C.[2]
-
Pump supercritical CO2 through the biomass.
-
Collect the crude extract in the collection vessel.
-
Protocol: Ethanol Extraction
-
Biomass Preparation: Prepare the biomass as described for CO2 extraction.
-
Extraction:
-
Submerge the biomass in cold (-20°C to -40°C) food-grade ethanol.
-
Agitate for 3-5 minutes to dissolve the cannabinoids.
-
Separate the ethanol-biomass mixture by centrifugation or filtration.
-
Collect the ethanol miscella containing the crude extract.
-
Winterization and Filtration
This step is crucial for removing lipids, waxes, and other undesirable compounds from the crude extract.
Protocol:
-
Dissolve the crude extract in ethanol (if not already in an ethanol solution) at a 10:1 ratio (ethanol:extract).
-
Chill the solution to -20°C to -40°C for 24-48 hours. This will cause lipids and waxes to precipitate.
-
Filter the cold solution through a filter paper or a multi-stage filtration system to remove the precipitated fats and waxes.
-
Collect the winterized extract.
Solvent Recovery
The solvent is removed from the winterized extract to concentrate the cannabinoids.
Protocol:
-
Use a rotary evaporator or a falling film evaporator to remove the ethanol from the extract.
-
Apply a vacuum and gentle heat (40-60°C) to facilitate solvent evaporation.
-
Continue until a thick, viscous oil remains.
Purification by Chromatography
Chromatography is essential for separating cyclo-CBG from other cannabinoids and impurities.[7] Normal-phase flash chromatography is effective for separating CBG from other less polar cannabinoids.[8]
Protocol: Normal-Phase Flash Chromatography
-
Sample Preparation: Dissolve the concentrated extract in a non-polar solvent like hexane (B92381).
-
Chromatography System:
-
Fraction Collection: Collect the fractions corresponding to the cyclo-CBG peak. The unique molecular weight and UV spectrum of cyclo-CBG will aid in its identification.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain purified cyclo-CBG oil.
Crystallization
For achieving the highest purity, crystallization can be employed.
Protocol:
-
Dissolve the purified cyclo-CBG oil in a minimal amount of a suitable non-polar solvent (e.g., heptane (B126788) or pentane) with gentle heating.
-
Slowly cool the solution to induce crystallization.
-
Once crystals have formed, separate them from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under a vacuum to remove any residual solvent.
Data Presentation
The following tables present hypothetical quantitative data for the proposed cyclo-CBG extraction and purification process. These values are estimates based on typical cannabinoid processing and may vary depending on the starting material and specific process parameters.
Table 1: Extraction Efficiency
| Extraction Method | Starting Material | Biomass (kg) | Crude Extract Yield (g) | Estimated cyclo-CBG in Extract (%) |
| Supercritical CO2 | High-CBG Hemp | 10 | 800 | 0.1 - 0.5 |
| Cold Ethanol | High-CBG Hemp | 10 | 1000 | 0.1 - 0.5 |
| N/A | Synthetic Mixture | 1 (L) | 100 | 5 - 15 |
Table 2: Purification Efficiency
| Purification Step | Input Mass (g) | Output Mass (g) | Purity of cyclo-CBG (%) |
| Winterization | 800 | 600 | 0.13 - 0.67 |
| Chromatography | 600 | 10 | 85 - 95 |
| Crystallization | 10 | 8 | >99 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the metabolic pathway leading to the formation of cyclo-CBG from CBG.
Conclusion
The protocols outlined in this document provide a comprehensive, though theoretical, framework for the extraction and purification of this compound. These methods are grounded in established cannabinoid chemistry and offer a solid starting point for researchers aiming to isolate and study this minor cannabinoid. Further optimization of these protocols will be necessary based on the specific characteristics of the starting material and the desired final purity. Analytical techniques such as HPLC and mass spectrometry are indispensable for monitoring the efficiency of each step and confirming the identity and purity of the final product.[9]
References
- 1. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arvidalabs.com [arvidalabs.com]
- 3. formulaswiss.com [formulaswiss.com]
- 4. rootsciences.com [rootsciences.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. cbd-alchemy.com [cbd-alchemy.com]
- 7. lcms.cz [lcms.cz]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
Application Notes and Protocols for Determining cyclo-Cannabigerol Efficacy in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo-Cannabigerol (cyclo-CBG) is a primary metabolite of Cannabigerol (CBG), a non-psychotropic phytocannabinoid from the Cannabis sativa plant.[1][2][3] While CBG has been investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective properties, the biological activities of its metabolites, such as cyclo-CBG, are less characterized.[4][5][[“]] Reports suggest that cyclo-CBG possesses weak anti-inflammatory activity.[2] These application notes provide detailed protocols for a panel of cell-based assays to systematically evaluate the efficacy of cyclo-CBG in key therapeutic areas.
The following protocols are designed to be adaptable for screening and mechanistic studies, providing researchers with the tools to investigate the potential of cyclo-CBG.
Section 1: Anti-Inflammatory Activity Assays
Inflammation is a key pathological process in numerous diseases. The following assays are designed to determine the anti-inflammatory potential of cyclo-CBG by measuring its effect on inflammatory mediators and cellular responses.
Inhibition of Pro-Inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
Objective: To quantify the effect of cyclo-CBG on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a macrophage cell line stimulated with LPS.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of cyclo-CBG in DMSO.
-
Pre-treat the cells with various concentrations of cyclo-CBG (e.g., 0.1, 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
-
Inflammatory Challenge:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
-
Cytokine Quantification (ELISA):
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of cyclo-CBG compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration at which 50% of the cytokine production is inhibited).
-
Data Presentation:
| Treatment Group | cyclo-CBG (µM) | TNF-α (pg/mL) ± SD | % Inhibition of TNF-α | IL-6 (pg/mL) ± SD | % Inhibition of IL-6 |
| Untreated Control | 0 | 50 ± 5 | - | 30 ± 4 | - |
| LPS Control | 0 | 1500 ± 120 | 0 | 2500 ± 200 | 0 |
| cyclo-CBG | 1 | 1350 ± 110 | 10 | 2300 ± 180 | 8 |
| cyclo-CBG | 5 | 1050 ± 90 | 30 | 1875 ± 150 | 25 |
| cyclo-CBG | 10 | 750 ± 60 | 50 | 1375 ± 110 | 45 |
| cyclo-CBG | 25 | 450 ± 40 | 70 | 875 ± 70 | 65 |
| Dexamethasone (1µM) | - | 300 ± 25 | 80 | 500 ± 40 | 80 |
Experimental Workflow:
Caption: Workflow for assessing the anti-inflammatory effects of cyclo-CBG.
Potential Signaling Pathway to Investigate:
Given that CBG has been shown to modulate the JAK/STAT/NFκB pathway, a similar mechanism could be hypothesized for cyclo-CBG.[7]
Caption: Hypothesized anti-inflammatory signaling pathway for cyclo-CBG.
Section 2: Anti-Cancer Activity Assays
The anti-proliferative and pro-apoptotic effects of cannabinoids in various cancer cell lines are well-documented.[8] The following assays can be used to determine if cyclo-CBG exhibits anti-cancer properties.
Cell Viability and Cytotoxicity Assay
Objective: To assess the effect of cyclo-CBG on the viability and proliferation of cancer cells.
Experimental Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., glioblastoma U87 cells, colon cancer SW-620 cells, or breast cancer MDA-MB-231 cells) in appropriate media.
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of cyclo-CBG concentrations (e.g., 1, 5, 10, 25, 50 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value.
-
Data Presentation:
| Treatment Group | cyclo-CBG (µM) | Absorbance (570 nm) ± SD | % Cell Viability |
| Vehicle Control | 0 | 1.2 ± 0.1 | 100 |
| cyclo-CBG | 1 | 1.15 ± 0.09 | 95.8 |
| cyclo-CBG | 5 | 1.02 ± 0.08 | 85.0 |
| cyclo-CBG | 10 | 0.84 ± 0.07 | 70.0 |
| cyclo-CBG | 25 | 0.60 ± 0.05 | 50.0 |
| cyclo-CBG | 50 | 0.36 ± 0.03 | 30.0 |
| Doxorubicin (1µM) | - | 0.24 ± 0.02 | 20.0 |
Apoptosis Assay by Flow Cytometry
Objective: To determine if the reduction in cell viability caused by cyclo-CBG is due to the induction of apoptosis.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Treat the cells with cyclo-CBG at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| cyclo-CBG (IC50) | 60.5 ± 3.5 | 15.8 ± 1.2 | 20.1 ± 1.5 | 3.6 ± 0.7 |
| cyclo-CBG (2x IC50) | 35.1 ± 2.8 | 25.4 ± 1.8 | 35.2 ± 2.2 | 4.3 ± 0.9 |
Experimental Workflow:
Caption: Workflow for apoptosis detection by flow cytometry.
Section 3: Receptor Binding Assays
CBG is known to interact with various receptors, including cannabinoid receptors (CB1 and CB2).[9][10] A competitive binding assay can determine if cyclo-CBG binds to these receptors.
Cannabinoid Receptor (CB1/CB2) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of cyclo-CBG for the CB1 and CB2 receptors.
Experimental Protocol:
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940), and increasing concentrations of unlabeled cyclo-CBG.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the cyclo-CBG concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| cyclo-CBG | >10,000 | 8,500 |
| CBG | 380-2,600 | 153-3,460 |
| WIN-55,212-2 | 2.9 | 0.28 |
Logical Relationship Diagram:
Caption: Principle of the competitive receptor binding assay.
Conclusion
These application notes provide a framework for the initial characterization of the biological efficacy of this compound. The described cell-based assays cover key areas of therapeutic interest, including inflammation and cancer. The provided protocols, data presentation tables, and diagrams are intended to guide researchers in designing and executing experiments to elucidate the pharmacological profile of this CBG metabolite. Further investigation into other potential targets and signaling pathways may be warranted based on the initial findings.
References
- 1. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Anti-Inflammatory Effects of Cannabigerol In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacology-toxicology.ecu.edu [pharmacology-toxicology.ecu.edu]
- 9. Cannabigerol - Wikipedia [en.wikipedia.org]
- 10. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying cyclo-Cannabigerol Effects: Application Notes and Protocols
A Note to Researchers: The study of cyclo-Cannabigerol (cyclo-CBG), a primary metabolite of Cannabigerol (CBG), is an emerging field. Current scientific literature extensively details the in vivo metabolism of CBG to cyclo-CBG, particularly in murine models. However, there is a notable scarcity of published research on the direct administration of isolated cyclo-CBG to animal models to investigate its specific pharmacological effects.
Therefore, the following application notes and protocols are structured to provide a comprehensive overview based on the existing knowledge of CBG metabolism and the in vitro and in vivo effects of the parent compound, CBG. The experimental protocols provided are established methods for studying cannabinoids like CBG in animal models and are presented as a foundational guide that can be adapted for cyclo-CBG as it becomes more readily available for direct in vivo research.
Introduction to this compound (cyclo-CBG)
This compound is a significant metabolite of Cannabigerol (CBG), formed through the metabolic action of cytochrome P450 (CYP) enzymes. In vivo studies in mice have confirmed that upon administration of CBG, cyclo-CBG is a major resulting metabolite found in the plasma.[1][2] This metabolic conversion is a critical consideration when studying the overall effects of CBG, as the observed pharmacological activities may be attributable, in part, to its metabolites like cyclo-CBG. In vitro studies have suggested that CBG and its oxidized metabolites, which include cyclo-CBG, possess anti-inflammatory properties, indicating the potential for cyclo-CBG as a bioactive compound.[2]
Animal Models
The most commonly used animal models for studying cannabinoid pharmacology, and therefore suitable for future cyclo-CBG research, are rodents, specifically mice and rats.
-
Mice: Various strains are used, with C57BL/6 being common for neuroinflammatory and metabolic studies.
-
Rats: Sprague-Dawley and Wistar rats are frequently employed for behavioral and pain studies.
The selection of the animal model will depend on the specific research question and the physiological or pathological condition being investigated.
Data Presentation: In Vivo Metabolism of CBG to cyclo-CBG
The following table summarizes quantitative data on the formation of cyclo-CBG in mouse plasma following the administration of CBG. This data highlights the significant conversion of CBG to its metabolite in vivo.
Table 1: Plasma Concentrations of cyclo-CBG after Intraperitoneal (IP) Administration of CBG in Mice [1]
| Time Point | CBG Concentration (ng/mL) | cyclo-CBG Concentration (ng/mL) |
| 30 minutes | 700 ± 150 | 450 ± 100 |
| 2 hours | 60 ± 20 | 50 ± 15 |
Data are presented as mean ± SEM.
Experimental Protocols (Adapted from CBG Studies)
These protocols are provided as a template for designing future in vivo studies with directly administered cyclo-CBG.
Animal Model of Inflammation: Carrageenan-Induced Paw Edema
This model is used to assess the potential anti-inflammatory effects of a compound.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the experimental environment for at least 3 days prior to the experiment.
-
Compound Administration:
-
Administer cyclo-CBG (when available) or vehicle control (e.g., a mixture of ethanol, Cremophor, and saline) via intraperitoneal (i.p.) or oral (p.o.) route.
-
A range of doses should be tested to determine a dose-response relationship.
-
-
Induction of Inflammation: 30 minutes after compound administration, inject 0.1 mL of 1% λ-carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The increase in paw volume is calculated as the percentage of swelling compared to the baseline volume.
-
-
Data Analysis: Compare the percentage of swelling in the cyclo-CBG-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
This model is used to evaluate the analgesic effects of a compound on chronic nerve pain.
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g).
-
Surgery:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Expose the sciatic nerve in the mid-thigh level of one leg.
-
Loosely tie four ligatures around the nerve.
-
Suture the incision.
-
Sham-operated animals will have the nerve exposed but not ligated.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
-
Behavioral Testing (Baseline): Before and after surgery (e.g., on day 7 post-surgery), assess the baseline pain threshold using:
-
Von Frey test: To measure mechanical allodynia (pain response to a non-painful stimulus).
-
Hargreaves test: To measure thermal hyperalgesia (increased sensitivity to heat).
-
-
Compound Administration:
-
Begin daily administration of cyclo-CBG or vehicle control on a set day post-surgery (e.g., day 7).
-
-
Behavioral Testing (Post-Treatment): Repeat the Von Frey and Hargreaves tests at specified time points after compound administration to assess the effect on pain thresholds.
-
Data Analysis: Compare the pain thresholds of the cyclo-CBG-treated group to the vehicle-treated and sham groups.
Visualization of Key Pathways and Workflows
Metabolic Pathway of CBG to cyclo-CBG
The following diagram illustrates the conversion of CBG to its major metabolite, cyclo-CBG, by cytochrome P450 enzymes.
References
Application Notes and Protocols: Cyclo-Cannabigerol in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of structure and function of neurons. Chronic neuroinflammation and oxidative stress are key pathological hallmarks of these conditions.[1][2][3] Cannabigerol (CBG), a non-psychoactive phytocannabinoid, has demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties in preclinical studies.[[“]][[“]][6] Cyclo-Cannabigerol (cyclo-CBG) is the major and rapidly formed metabolite of CBG, produced by human cytochrome P450 enzymes.[7] While research on cyclo-CBG is in its early stages, initial findings suggest it possesses anti-inflammatory properties, making it a compound of interest for neurodegenerative disease research.[8]
These application notes provide a summary of the current understanding of CBG's mechanisms and offer detailed protocols to investigate the therapeutic potential of its primary metabolite, cyclo-CBG, in the context of neurodegenerative diseases.
Mechanisms of Action: From CBG to Cyclo-CBG
CBG exerts its effects through multiple molecular targets, including partial agonism of cannabinoid receptors CB1 and CB2, and interactions with various transient receptor potential (TRP) channels.[9] Its neuroprotective effects are attributed to its ability to reduce oxidative stress, modulate neuroinflammation, and inhibit neuronal cell death.[1][6] Studies have shown that CBG can decrease the production of pro-inflammatory cytokines like TNF-α and IL-1β in brain models of Alzheimer's disease.[[“]][[“]]
Cyclo-CBG has been identified as a major metabolite of CBG in both in vitro and in vivo studies.[7] While its bioactivity is still under investigation, it has been shown to exhibit weak anti-inflammatory activity.[8] Given that cyclo-CBG is a significant product of CBG metabolism, understanding its contribution to the overall therapeutic effects of CBG is crucial. The following protocols are designed to elucidate the potential of cyclo-CBG as a neuroprotective agent.
Data Presentation: In Vitro Efficacy of CBG
The following table summarizes key quantitative data from in vitro studies on CBG, providing a benchmark for designing experiments with cyclo-CBG.
| Assay | Cell Line | Treatment | Concentration | Key Findings | Reference |
| Cell Viability (MTT Assay) | NSC-34 Motor Neurons | CBG pre-treatment followed by medium from LPS-stimulated RAW 264.7 macrophages | 7.5 µM | Increased cell viability by counteracting LPS-induced toxicity. | [1][3] |
| Neuroinflammation | BV2 Microglial Cells | CBG treatment with LPS stimulation | 5 µM | Attenuated nitric oxide (NO) production by 29%. | [10] |
| Neuroinflammation | NSC-34 Motor Neurons | CBG pre-treatment followed by medium from LPS-stimulated RAW 264.7 macrophages | 7.5 µM | Reduced protein levels of IL-1β, TNF-α, and IFN-γ. | [1][3] |
| Oxidative Stress | NSC-34 Motor Neurons | CBG pre-treatment followed by medium from LPS-stimulated RAW 264.7 macrophages | 7.5 µM | Reduced levels of nitrotyrosine, iNOS, and SOD1. | [1][3] |
| Apoptosis | SW480 and LoVo Cells | CBG treatment | 30 µM | Increased apoptotic cells from ~5-8% to ~32-34% after 24 hours. | [11] |
| Apoptosis | NSC-34 Motor Neurons | CBG pre-treatment followed by medium from LPS-stimulated RAW 264.7 macrophages | 7.5 µM | Reduced caspase 3 activation and Bax expression; increased Bcl-2 levels. | [1][3] |
Experimental Protocols
These protocols are adapted from established methodologies for studying CBG and can be applied to investigate the effects of cyclo-CBG.
Protocol 1: In Vitro Neuroinflammation Model
Objective: To assess the anti-neuroinflammatory effects of cyclo-CBG on microglial cells.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Cyclo-CBG (and CBG as a positive control)
-
MTT Assay Kit
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT):
-
Seed 1x10^4 cells/well in a 96-well plate.
-
After 24 hours, treat cells with various concentrations of cyclo-CBG (e.g., 1, 5, 10, 25 µM) for 24 hours to determine non-toxic concentrations.
-
Perform MTT assay according to the manufacturer's instructions.
-
-
Neuroinflammation Induction:
-
Seed 5x10^5 cells/well in a 24-well plate.
-
Pre-treat cells with non-toxic concentrations of cyclo-CBG for 1 hour.
-
Stimulate cells with LPS (100 ng/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure NO production using the Griess reagent according to the manufacturer's protocol.
-
-
Cytokine Measurement (ELISA):
-
Use the cell culture supernatant to quantify the levels of TNF-α and IL-6 using respective ELISA kits, following the manufacturer's instructions.
-
Protocol 2: In Vitro Oxidative Stress Model
Objective: To evaluate the antioxidant properties of cyclo-CBG in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
FBS, Penicillin-Streptomycin
-
Retinoic Acid (for differentiation)
-
Hydrogen Peroxide (H₂O₂)
-
Cyclo-CBG
-
DCFDA-Cellular ROS Assay Kit
-
Kits for measuring SOD and catalase activity
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. Differentiate cells by treating with 10 µM retinoic acid for 5-7 days.
-
Induction of Oxidative Stress:
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat cells with various concentrations of cyclo-CBG for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (100 µM) for 24 hours.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load cells with DCFDA dye according to the kit protocol.
-
Measure fluorescence intensity using a microplate reader.
-
-
Antioxidant Enzyme Activity:
-
Prepare cell lysates from treated cells.
-
Measure the activity of superoxide (B77818) dismutase (SOD) and catalase using commercially available kits.
-
Protocol 3: In Vitro Apoptosis Assay
Objective: To determine if cyclo-CBG can protect neuronal cells from apoptosis.
Materials:
-
Differentiated SH-SY5Y cells
-
Staurosporine (B1682477) (apoptosis inducer)
-
Cyclo-CBG
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow Cytometer
Procedure:
-
Induction of Apoptosis:
-
Seed differentiated SH-SY5Y cells in a 6-well plate.
-
Pre-treat with cyclo-CBG for 24 hours.
-
Induce apoptosis by treating with staurosporine (1 µM) for 6 hours.
-
-
Annexin V/PI Staining:
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the kit instructions and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Visualizations
Caption: General workflow for in vitro evaluation of cyclo-CBG.
Caption: Putative signaling pathways for CBG and cyclo-CBG.
References
- 1. In Vitro Model of Neuroinflammation: Efficacy of Cannabigerol, a Non-Psychoactive Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Therapeutic Potential of CBG in Neuroinflammation - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 3. In Vitro Model of Neuroinflammation: Efficacy of Cannabigerol, a Non-Psychoactive Cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic Potential of Phytocannabinoid Cannabigerol for Multiple Sclerosis: Modulation of Microglial Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabigerol Treatment Shows Antiproliferative Activity and Causes Apoptosis of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-inflammatory Properties of Cannabigerol (CBG) and its Metabolites
These application notes provide a comprehensive overview of the anti-inflammatory properties of Cannabigerol (CBG) and its metabolite, cyclo-Cannabigerol (cyclo-CBG). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of non-psychoactive cannabinoids for inflammatory conditions.
Introduction
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as a precursor to other major cannabinoids like THC and CBD.[1][2] Emerging research has highlighted its significant anti-inflammatory, antioxidant, and neuroprotective properties.[1][3] In vivo, CBG is metabolized to cyclo-CBG, which has also been shown to possess anti-inflammatory activity.[3] This document details the mechanisms of action, experimental protocols for investigation, and quantitative data related to the anti-inflammatory effects of CBG and its derivatives.
Mechanisms of Anti-inflammatory Action
CBG exerts its anti-inflammatory effects through a multi-targeted approach, engaging with various components of the inflammatory cascade.
-
Modulation of Cannabinoid Receptors : CBG acts as a partial agonist at both CB1 and CB2 receptors, which are key components of the endocannabinoid system involved in regulating inflammation.[1][4] It has a low affinity for these receptors but can still modulate their signaling.[5]
-
Inhibition of Inflammatory Enzymes : CBG has been shown to inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][5][6][7] It also reduces the activity of inducible nitric oxide synthase (iNOS), leading to decreased production of nitric oxide, a mediator of inflammation.[5][6][7][8]
-
Suppression of Pro-inflammatory Cytokines and Chemokines : A primary mechanism of CBG's anti-inflammatory action is the downregulation of pro-inflammatory cytokine and chemokine production. Studies have demonstrated that CBG can reduce the levels of TNF-α, IL-1β, IL-6, IL-8, IFN-γ, and various other interleukins in different inflammatory models.[1][8][9]
-
Regulation of Key Signaling Pathways : CBG has been found to modulate critical inflammatory signaling pathways:
-
TLR4-NF-κB Pathway : CBG can suppress the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathway.[[“]] This inhibition leads to a downstream reduction in the expression of COX-2 and pro-inflammatory cytokines.[[“]]
-
JAK/STAT Pathway : In models of atopic dermatitis, CBG has been shown to modulate the Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway, reducing the expression of key signaling molecules like JAK1, JAK2, STAT1, STAT3, and STAT6.[9]
-
-
Interaction with TRP Channels : CBG interacts with various transient receptor potential (TRP) channels, such as TRPV1, TRPV2, and TRPA1, which are involved in pain and inflammation signaling.[2][5][6]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by CBG and a general experimental workflow for assessing its anti-inflammatory properties.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the anti-inflammatory effects of CBG.
Table 1: In Vitro Anti-inflammatory Effects of CBG
| Cell Line | Inflammatory Stimulus | CBG Concentration | Measured Parameter | Result | Citation |
| BV2 Microglial Cells | LPS | 5 µM | IL-6 Expression | Decrease (414.2 ± 75.2 pg/mL vs. control) | [3] |
| BV2 Microglial Cells | LPS | 5 µM | IL-10 Expression | Increase (236.03 ± 12.35 pg/mL vs. control) | [3] |
| HaCaT Keratinocytes | IL-4 and IL-13 | 1 µM | CCL26, IL1B, IL6, TNF mRNA | Significant downregulation (p < 0.001) | [9] |
| Human Epidermal Keratinocytes | UVA, UVB, or C. acnes | Not specified | TNF-α, IL-1β, IL-6, IL-8 | Reduction in cytokine release | [8] |
| Murine Macrophages | Not specified | Not specified | Nitric Oxide Production | Reduction | [1][8] |
| Human Sebocytes | LPS | Not specified | Inflammation | Suppression | [1] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | TNF | Not specified | IL-6 and IL-8 Production | Inhibition | [11] |
Table 2: In Vivo Anti-inflammatory Effects of CBG
| Animal Model | CBG Dosage | Measured Parameter | Result | Citation |
| DNCB-induced Atopic Dermatitis (Mouse) | Not specified (Topical) | Dermatitis Severity Score | Improvement | [9] |
| DNCB-induced Atopic Dermatitis (Mouse) | Not specified (Topical) | Epidermal Thickness & Mast Cell Count | Reduction | [9] |
| DNCB-induced Atopic Dermatitis (Mouse) | Not specified (Topical) | Inflammatory Cytokines (Tslp, Il1b, Il4, Il6, etc.) | Reduction (p < 0.001) | [9] |
| DNBS-induced Colitis (Mouse) | Not specified | Colon Weight/Length Ratio | Reduction | [8] |
| DNBS-induced Colitis (Mouse) | Not specified | Myeloperoxidase (MPO) Activity | Reduction | [1][8] |
| DNBS-induced Colitis (Mouse) | Not specified | iNOS Expression | Reduction | [1][8] |
| Zymosan-induced Paw Inflammation (Mouse) | 10 mg/kg (HUM-223 derivative) | Paw Swelling | Significant reduction, exceeded CBG's effect | [2] |
| Zymosan-induced Paw Inflammation (Mouse) | Not specified | TNF-α Levels | Reduction (comparable to HUM-223 derivative) | [2] |
| Methionine/Choline Deficient Diet-induced NASH (Mouse) | Low Dose | Liver Inflammation and Fibrosis | Significant reduction | [[“]] |
| Methionine/Choline Deficient Diet-induced NASH (Mouse) | High Dose | Liver Inflammation and Fibrosis | Increase | [[“]] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of CBG's anti-inflammatory properties.
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture : Culture murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in appropriate media and conditions.[13]
-
Cell Seeding : Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment : Pre-treat the cells with various concentrations of CBG (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 1-2 hours.
-
Inflammatory Stimulation : Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[3]
-
Supernatant Collection : After incubation, collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification : Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]
-
Nitric Oxide Measurement : Nitric oxide production can be assessed by measuring nitrite (B80452) levels in the supernatant using the Griess reagent assay.
-
Cell Viability Assay : Assess the cytotoxicity of CBG at the tested concentrations using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.[9]
Protocol 2: In Vivo Model of Zymosan-Induced Paw Inflammation
-
Animals : Use male BALB/c mice (8-10 weeks old).
-
Acclimatization : Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Induction of Inflammation : Induce inflammation by injecting 40 µL of a 1.5% w/v zymosan A suspension in saline into the subplantar surface of the right hind paw.[14]
-
CBG Administration : Immediately following the zymosan injection, administer CBG or its derivatives intraperitoneally at various doses (e.g., 5, 10, 25 mg/kg).[14] The vehicle control can be a mixture of ethanol, Cremophor, and saline.[14]
-
Measurement of Paw Edema : Measure the paw volume or thickness using a plethysmometer or digital calipers at different time points (e.g., 2, 6, and 24 hours) post-injection to assess swelling.[14]
-
Assessment of Nociception : Evaluate pain perception using a pressure application measurement device or von Frey filaments at the same time points.
-
Blood Collection and Cytokine Analysis : After 24 hours, collect blood samples via cardiac puncture. Separate the serum and measure the levels of TNF-α using an ELISA kit.[14]
-
Tissue Analysis (Optional) : Euthanize the animals and collect the paw tissue for histological analysis to assess immune cell infiltration and for biochemical assays such as myeloperoxidase (MPO) activity to quantify neutrophil infiltration.
Protocol 3: DNCB-Induced Atopic Dermatitis Model in Mice
-
Animals : Use SKH-1 hairless mice or other suitable strains.
-
Sensitization : Sensitize the mice by applying a 1% solution of 1-chloro-2,4-dinitrobenzene (B32670) (DNCB) in an acetone/olive oil mixture to the dorsal skin and ears.
-
Challenge : After the initial sensitization, repeatedly challenge the mice with a lower concentration of DNCB (e.g., 0.2%) three times a week for several weeks to induce atopic dermatitis-like skin lesions.[9]
-
Topical CBG Treatment : During the challenge phase, topically apply a CBG solution or cream to the inflamed skin daily.
-
Clinical Scoring : Evaluate the severity of dermatitis based on a scoring system that assesses erythema, edema, excoriation, and dryness.
-
Histological Analysis : At the end of the experiment, collect skin tissue samples for histological analysis (H&E staining) to measure epidermal thickness and mast cell infiltration (Toluidine blue staining).[9]
-
Immunological Analysis :
-
qRT-PCR : Isolate RNA from skin tissue to quantify the mRNA expression of various inflammatory cytokines and chemokines (e.g., TSLP, IL-1b, IL-4, IL-6, IL-13).[9]
-
Western Blot : Prepare protein lysates from skin tissue to analyze the expression and phosphorylation of key proteins in the JAK/STAT and NF-κB signaling pathways.[9]
-
Conclusion
Cannabigerol demonstrates significant anti-inflammatory properties through its interaction with multiple molecular targets and signaling pathways. The provided data and protocols offer a framework for the continued investigation and development of CBG and its derivatives as potential therapeutic agents for a wide range of inflammatory diseases. Further research is warranted to fully elucidate the clinical potential and safety profile of these compounds in humans.
References
- 1. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel CBG Derivatives Can Reduce Inflammation, Pain and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 9. Anti-Inflammatory Effects of Cannabigerol In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. mdpi.com [mdpi.com]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. The Anti-Inflammatory Properties of Terpenoids from Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cyclo-Cannabigerol in Metabolic and Enzymatic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metabolic and enzymatic studies involving cyclo-Cannabigerol (cyclo-CBG), the primary metabolite of Cannabigerol (CBG). The following sections detail the metabolic pathways, enzymatic kinetics, and relevant experimental protocols for studying cyclo-CBG, designed to assist in drug development and further research.
Introduction to this compound Metabolism
Cannabigerol (CBG), a non-psychoactive phytocannabinoid, is the biosynthetic precursor to many other cannabinoids.[1] Upon administration, CBG is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[1][2][3][4] The principal metabolite formed is cyclo-CBG, a recently isolated phytocannabinoid.[1][2][3][5][6] This conversion happens rapidly, with cyclo-CBG being the major metabolite found both in in vitro assays using human liver microsomes (HLM) and recombinant CYP enzymes, and in in vivo studies in mice.[1][2][3][6]
The formation of cyclo-CBG occurs through the enzymatic epoxidation of the 2',3' position of CBG's prenyl chain, which then spontaneously cyclizes to form the stable five-membered ring structure of cyclo-CBG.[1] Another minor metabolite, 6′,7′-epoxy-CBG, is also produced, but studies show that the formation of cyclo-CBG is approximately 100-fold higher.[1]
The key human CYP enzymes responsible for the metabolism of CBG to cyclo-CBG are:
Understanding the metabolic fate of CBG and the enzymatic kinetics of cyclo-CBG formation is critical for drug development, enabling researchers to predict pharmacokinetics, potential drug-drug interactions, and the overall therapeutic profile of CBG-based compounds.
Quantitative Data Summary
The following tables summarize the key quantitative findings from metabolic and enzymatic studies of cyclo-CBG.
Table 1: In Vivo Plasma Concentrations of CBG and Metabolites in Mice
Data from in vivo studies in C57BL/6J female mice following a 20 mg/kg dose of CBG.[6]
| Time Point | Analyte | Concentration (IV Administration) | Concentration (IP Administration) |
| 0.5 hour | CBG | ~700 ng/mL (~2.2 µM) | Not Reported |
| cyclo-CBG | 1.5 µM | Not Reported | |
| 6′,7′-epoxy-CBG | 7.5 nM | Not Reported | |
| 2 hours | CBG | ~60 ng/mL (~0.19 µM) | Not Reported |
| cyclo-CBG | Significantly Decreased | Significantly Decreased | |
| 6′,7′-epoxy-CBG | Significantly Decreased | Significantly Decreased |
Note: The significant decrease in metabolite concentrations after 2 hours suggests potential secondary metabolism.[1]
Table 2: Comparative Rate of cyclo-CBG Formation by Human CYP Isoforms
This table provides a qualitative comparison of the rate of cyclo-CBG formation by different human CYP enzymes based on available data.[1]
| CYP Isoform | Relative Rate of cyclo-CBG Formation |
| CYP3A4 | High |
| CYP2C9 | High |
| CYP2J2 | Moderate |
| CYP2C8 | Low (Approx. 5-6 times slower than CYP2C9) |
| CYP2D6 | Low (Approx. 5-6 times slower than CYP2C9) |
Note: While specific Vmax and Km values were calculated in the source literature, they are not publicly available in the referenced snippets. The relative rates are inferred from descriptive comparisons in the text.[1]
Experimental Protocols
The following are detailed protocols for key experiments in the study of cyclo-CBG metabolism.
Protocol 1: In Vitro Metabolism of CBG using Human CYP Enzymes
This protocol describes the methodology for assessing the formation of cyclo-CBG from CBG using recombinant human CYP enzymes.
Materials:
-
Recombinant human CYP enzymes (CYP2J2, CYP3A4, CYP2D6, CYP2C8, CYP2C9)
-
Cytochrome P450 Reductase (CPR)
-
Lipid mixture (POPC:POPS, 8:2 v/v) or Nanodiscs (MSP1E3D1)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Cannabigerol (CBG) stock solution
-
NADPH solution (0.5 mM)
-
Extraction solvent (Hexane:Ethyl acetate, 80:20 v/v)
-
95% Ethanol
Procedure:
-
Enzyme Reconstitution:
-
Prepare a reconstituted enzyme system by dissolving the CYP enzyme (final concentration 0.5 µM) and CPR (final concentration 0.6 µM) in 0.1 M potassium phosphate buffer containing a lipid mixture (POPC:POPS).
-
For CYP2D6, solubilize the enzyme in a POPC/MSP1E3D1 mixture (130:1 ratio) prior to the experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the reconstituted enzyme system.
-
Add CBG to the tube to achieve final concentrations ranging from 5 µM to 75 µM.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 0.5 mM.
-
Incubate the reaction mixture for 15 minutes at 37°C with gentle agitation.
-
-
Metabolite Extraction:
-
Terminate the reaction by adding the extraction solvent.
-
Extract the metabolites by vortexing and repeating the extraction step three times.
-
Pool the organic layers and dry them under a stream of nitrogen.
-
-
Sample Preparation for Analysis:
-
Dissolve the dried residue in 95% ethanol.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Analysis of cyclo-CBG using LC-MS/MS
This protocol outlines the liquid chromatography-tandem mass spectrometry method for the detection and quantification of cyclo-CBG.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
LC Parameters (based on typical cannabinoid analysis):
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell C18, 2.7 µm)[7]
-
Mobile Phase A: 0.1% Formic acid in water/methanol[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[7]
-
Flow Rate: 0.3 mL/min[7]
-
Gradient: Optimized for separation of cannabinoids. A typical gradient might start at ~50% B and increase to >95% B.[7]
-
Injection Volume: 1 µL[7]
-
Column Temperature: 30°C[7]
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for cyclo-CBG and an internal standard.
-
Expected Retention Time: cyclo-CBG has been reported to elute at approximately 8.2 minutes under specific chromatographic conditions.[1]
Protocol 3: Anti-Inflammatory Activity Assay in BV-2 Microglial Cells
This protocol is used to assess the bioactivity of cyclo-CBG by measuring its effect on inflammatory markers in cell culture.
Materials:
-
BV-2 murine microglial cells
-
Cell culture medium (e.g., DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
This compound (cyclo-CBG)
-
ELISA kits for IL-6 and IL-10
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in standard conditions until they reach the desired confluence.
-
-
Cell Treatment:
-
Pre-treat the BV-2 cells with varying concentrations of cyclo-CBG (e.g., in the range of 1-10 µM) for a specified period (e.g., 1-2 hours).
-
-
Inflammatory Stimulation:
-
Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the cell culture medium.
-
Incubate for a suitable period (e.g., 24 hours) to allow for cytokine production.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentrations of the pro-inflammatory cytokine IL-6 and the anti-inflammatory cytokine IL-10 in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in cyclo-CBG-treated cells to those in cells treated with LPS alone to determine the anti-inflammatory effect.
-
Visualizations
Metabolic Pathway of CBG to cyclo-CBG
Caption: Metabolic conversion of CBG to its major and minor metabolites.
Experimental Workflow for cyclo-CBG Analysis
Caption: Workflow for metabolic and enzymatic analysis of cyclo-CBG.
Signaling Pathway for Anti-Inflammatory Action
Caption: Modulation of inflammatory cytokines by CBG and its metabolites.
References
- 1. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolites of Cannabigerol Generated by Human Cytochrome P450s Are Bioactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cyclo-Cannabigerol
Welcome to the technical support center for the synthesis of cyclo-Cannabigerol (cyclo-CBG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of cyclo-CBG synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound (cyclo-CBG) from Cannabigerol (CBG)?
A1: The two main synthetic routes for the cyclization of CBG to cyclo-CBG are:
-
Iodine-mediated cyclization: This method utilizes iodine to trigger an intramolecular cyclization of the geranyl group of CBG.
-
Epoxidation followed by spontaneous cyclization: This route involves the selective epoxidation of the 2',3'-double bond of the geranyl group to form a transient 2',3'-epoxy-CBG intermediate, which then spontaneously cyclizes to form cyclo-CBG.
Q2: What is the precursor for cyclo-CBG synthesis?
A2: The primary precursor for the synthesis of cyclo-CBG is Cannabigerol (CBG). CBG itself is typically synthesized through the acid-catalyzed condensation of olivetol (B132274) and geraniol (B1671447).
Q3: What are the common challenges in cyclo-CBG synthesis?
A3: Common challenges include:
-
Low yields: Achieving high yields of the desired cyclo-CBG can be difficult due to competing side reactions.
-
Formation of byproducts: Both primary synthesis routes can lead to the formation of various isomers and other byproducts, complicating purification.
-
Instability of intermediates: In the epoxidation route, the 2',3'-epoxy-CBG intermediate is unstable and can be challenging to handle.
-
Purification: Separating cyclo-CBG from unreacted CBG and various byproducts requires efficient chromatographic techniques.
Troubleshooting Guides
Issue 1: Low Yield of cyclo-CBG in Iodine-Mediated Cyclization
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Ensure the reaction is carried out at the optimal temperature. Heating to reflux is often required, but excessive heat can lead to degradation. Monitor the reaction progress by TLC to avoid prolonged heating. |
| Incorrect Stoichiometry of Iodine | The molar ratio of iodine to CBG is critical. An excess of iodine may lead to the formation of undesired side products. Titrate the amount of iodine to find the optimal ratio for your specific setup. |
| Solvent Effects | The choice of solvent can significantly impact the reaction outcome. Toluene (B28343) has been used, but it can be incorporated into a byproduct in a Friedel-Crafts-type reaction[1]. Consider exploring other non-polar, aprotic solvents. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, CBG. |
Issue 2: Formation of Multiple Byproducts in Iodine-Mediated Cyclization
| Potential Cause | Recommended Solution |
| Non-selective Electrophilic Attack | The electrophilic attack of iodine on the double bonds of the geranyl group can lead to a cascade of cyclizations, forming not only the desired cyclo-CBG but also spiro-cannabigerols and other isomers[1]. |
| Solvent Participation in the Reaction | As mentioned, solvents like toluene can participate in the reaction, leading to undesired adducts[1]. Using a less reactive solvent may mitigate this issue. |
| Reaction Time | Prolonged reaction times can lead to the formation of more thermodynamically stable, but undesired, byproducts. Optimize the reaction time by closely monitoring its progress. |
Issue 3: Low Yield of cyclo-CBG via Epoxidation Route
| Potential Cause | Recommended Solution |
| Instability of the 2',3'-epoxy-CBG intermediate | The 2',3'-epoxy-CBG intermediate is known to be unstable and readily cyclizes[2]. It is crucial to proceed with the subsequent cyclization step immediately after the epoxidation without attempting to isolate the epoxide. |
| Inefficient Epoxidation | Ensure the epoxidation of the 2',3'-double bond is efficient. This may require careful selection of the epoxidizing agent (e.g., m-CPBA) and optimization of reaction conditions (temperature, stoichiometry). Protecting the phenolic hydroxyl groups of CBG as acetates prior to epoxidation can improve selectivity for the desired double bond[2]. |
| Suboptimal Conditions for Spontaneous Cyclization | The spontaneous cyclization of the epoxide is a critical step. The reaction conditions following epoxidation should facilitate this cyclization. This may involve adjusting the pH or temperature. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Catalyst/Reagent | Solvent | Temperature | Reported Yield of cyclo-CBG | Key Byproducts |
| Iodine-Mediated Cyclization | Iodine (I₂) | Toluene | Reflux | Not explicitly quantified in available literature, but is a significant product. | Spirocannabigerols, Toluene adduct[1] |
| Epoxidation/Cyclization | m-CPBA, followed by deprotection | Dichloromethane | Not specified | Not explicitly quantified in available literature, but described as a viable synthetic route[2]. | 6',7'-epoxy-CBG (if epoxidation is not selective) |
Note: Quantitative yield data for the direct synthesis of cyclo-CBG is limited in the currently available public literature. The yields are expected to be moderate and highly dependent on the optimization of reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Cannabigerol (CBG) - Precursor to cyclo-CBG
This protocol is a general procedure based on the acid-catalyzed alkylation of olivetol with geraniol[3].
Materials:
-
Olivetol
-
Geraniol
-
Acid catalyst (e.g., p-toluenesulfonic acid, acidic alumina)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve olivetol and geraniol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the acid catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 110°C for acidic alumina (B75360) in toluene) and stir for the specified time (e.g., 8 hours)[3].
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst like acidic alumina is used, filter it off and wash with ethyl acetate[3].
-
Neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography using a hexane/ethyl acetate (B1210297) gradient to obtain pure CBG[1][4].
Protocol 2: Iodine-Mediated Cyclization of CBG to cyclo-CBG
This protocol is based on the described iodine-mediated cyclization[1][5].
Materials:
-
Cannabigerol (CBG)
-
Iodine (I₂)
-
Anhydrous toluene
-
Sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve CBG in anhydrous toluene in a round-bottom flask.
-
Add a stoichiometric amount of iodine to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by washing with a sodium thiosulfate solution to remove excess iodine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to separate cyclo-CBG from byproducts[1][4].
Protocol 3: Synthesis of cyclo-CBG via 2',3'-Epoxy-CBG
This protocol is inferred from the description of the synthesis of cyclo-CBG as a metabolite[2].
Materials:
-
Cannabigerol (CBG)
-
Acetic anhydride (B1165640)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite (B76179) solution
-
Potassium carbonate
-
Solvents for chromatography
Procedure:
-
Protection of Phenolic Hydroxyls: Acetylate CBG by reacting it with acetic anhydride in pyridine to protect the hydroxyl groups. Purify the resulting CBG diacetate.
-
Selective Epoxidation: Dissolve the CBG diacetate in DCM and cool in an ice bath. Add m-CPBA portion-wise and stir until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with a sodium sulfite solution, followed by washing with a saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate.
-
Deprotection and Spontaneous Cyclization: Dissolve the crude epoxide in methanol and add potassium carbonate to deprotect the acetate groups. The deprotection is expected to be followed by the spontaneous cyclization of the unstable 2',3'-epoxide to form cyclo-CBG.
-
Purification: Neutralize the reaction, extract the product into an organic solvent, and purify by flash chromatography to isolate cyclo-CBG.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low cyclo-CBG yield.
References
Cyclo-Cannabigerol (Cyclo-CBG) Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of cyclo-Cannabigerol (cyclo-CBG) in solution. It offers troubleshooting guidance and answers to frequently asked questions to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (cyclo-CBG) and how is it formed?
Cyclo-CBG, also known as cannabicyclol (B1214379) (CBL), is a non-intoxicating phytocannabinoid.[1][2] It is not directly synthesized by the cannabis plant's enzymes. Instead, it typically forms as a degradation product of other cannabinoids, primarily Cannabichromene (CBC), when exposed to UV light or acidic conditions.[1][3] In some contexts, cyclo-CBG can also be a major metabolite of Cannabigerol (CBG) when processed by human cytochrome P450 enzymes.[4][5][6]
Q2: What are the primary factors that cause cyclo-CBG degradation in solution?
Like many cannabinoids, cyclo-CBG is susceptible to degradation from several environmental factors. The main contributors to its breakdown in solution are:
-
Light Exposure: UV light is a significant factor in the degradation of many cannabinoids, leading to photochemical reactions that can alter their structure.[7]
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of cyclo-CBG, forming various by-products and reducing the purity of the solution.[7]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[8] Cannabinoid stability is generally temperature-dependent.
-
pH: Strongly acidic or alkaline conditions can catalyze the degradation of cannabinoids.[9][10] For many cannabinoids, stability is greatest in slightly acidic to neutral pH ranges.[9][10]
Q3: How should I prepare and store cyclo-CBG solutions to maximize stability?
To ensure the long-term stability of cyclo-CBG solutions, the following storage practices are recommended:
-
Solvent Selection: Use high-purity, degassed solvents such as acetonitrile (B52724), methanol (B129727), or ethanol.[11][12] A supplier of cyclo-CBG provides it in an acetonitrile solution.[13]
-
Temperature: Store solutions at low temperatures, ideally at -20°C or below, for long-term storage.[13][14]
-
Light Protection: Always use amber glass vials or wrap containers in aluminum foil to protect the solution from light.[7]
-
Inert Atmosphere: For maximum stability, purge the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.
-
Container Type: Use borosilicate glass containers, as cannabinoids can adsorb to the surface of some plastics like polypropylene, leading to a perceived loss of concentration.[14]
Q4: What are the potential degradation products of cyclo-CBG?
The primary degradation pathways for cyclo-CBG involve oxidation and photodegradation.[7] Oxidation can lead to the formation of various oxidation products, including quinones.[7] Further exposure to UV light can cause the breakdown of its characteristic bicyclic structure into simpler compounds.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of cyclo-CBG solutions.
Problem: Rapid loss of cyclo-CBG concentration in my standard solution.
| Possible Cause | Troubleshooting Action |
| Improper Storage | Verify that the solution is stored at -20°C or below, protected from light, and in a tightly sealed glass vial. |
| Oxidative Degradation | Prepare fresh standards. When preparing, minimize headspace in the vial or purge with an inert gas before sealing. |
| Solvent Evaporation | Ensure vials are properly sealed with high-quality caps (B75204) and septa. Check for any cracks or defects in the container. |
| Adsorption to Container | If using plastic containers, switch to borosilicate glass vials to prevent loss of analyte due to adsorption.[14] |
Problem: Appearance of unknown peaks in my HPLC/LC-MS chromatogram.
| Possible Cause | Troubleshooting Action |
| Sample Degradation | This is a strong indicator of degradation. The new peaks are likely degradation products.[7] Review your storage and handling procedures immediately. Prepare a fresh sample from solid material if possible. |
| Contaminated Solvent/Mobile Phase | Run a blank gradient (injecting only the mobile phase) to check for solvent contamination. Prepare fresh mobile phase with HPLC-grade solvents. |
| System Contamination | There may be carryover from a previous injection. Implement a robust needle wash protocol and flush the entire system with a strong solvent.[15] |
| Mobile Phase Reactivity | Ensure the pH of your mobile phase is appropriate for cannabinoid stability (typically slightly acidic to neutral).[9][10] Highly acidic or basic mobile phases can cause on-column degradation. |
Problem: Inconsistent or non-reproducible analytical results.
| Possible Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Standardize your entire workflow, from weighing and dissolving to dilution. Ensure complete dissolution of the standard before making dilutions. Use calibrated pipettes and balances. |
| Poor Homogenization | If working with a matrix (e.g., an oil formulation), ensure the sample is thoroughly homogenized before taking an aliquot for analysis.[11] |
| HPLC System Issues | Check for system leaks, ensure the pump is delivering a consistent flow rate, and verify that the column oven temperature is stable.[16] Retention time drift can indicate problems with the mobile phase composition or column equilibration.[16] |
| Degraded Calibration Standards | Calibration standards degrade over time. Prepare fresh calibration curves from a stock solution that has been properly stored. Do not use working standards for more than a day unless their stability has been verified. |
Data Summary
While specific quantitative degradation kinetics for cyclo-CBG are not widely published, the stability of cannabinoids, in general, is highly dependent on environmental conditions. The following table summarizes these influences based on data from related cannabinoids like CBD and THC.
Table 1: General Influence of Environmental Factors on Cannabinoid Stability in Solution
| Factor | Condition | General Effect on Stability | Recommendation |
| Temperature | High Temp (>25°C) | Accelerates degradation significantly.[8] | Store solutions at low temperatures (-20°C).[14] |
| Low Temp (4°C) | Slows degradation. Suitable for short-term storage. | For long-term stability, -20°C is superior.[14] | |
| Light | UV or Ambient Light | Causes rapid photodegradation.[7] | Store in amber vials or protect from light. |
| Darkness | Essential for stability. | Always store standards and samples in the dark. | |
| pH | Strong Acid (pH < 4) | Promotes degradation and isomerization.[9][10] | Maintain pH in the slightly acidic to neutral range. |
| Strong Base (pH > 8) | Can cause degradation. | Avoid highly alkaline conditions. | |
| Atmosphere | Oxygen (Air) | Leads to oxidative degradation.[7] | Purge vials with inert gas (N₂ or Ar). |
| Inert (N₂ or Ar) | Minimizes oxidation, significantly improving stability. | Recommended for long-term storage of reference standards. |
Visual Guides and Workflows
Troubleshooting Workflow for Cyclo-CBG Degradation
Caption: A logical workflow for troubleshooting inconsistent analytical results for cyclo-CBG.
General Cannabinoid Degradation Pathways
Caption: Major environmental factors leading to the degradation of cannabinoids in solution.
Experimental Protocols
Protocol: Assessment of Short-Term Stability of Cyclo-CBG in Solution via HPLC-UV
1. Objective: To determine the stability of a cyclo-CBG standard solution when exposed to ambient light and temperature conditions over a 48-hour period.
2. Materials and Equipment:
-
Cyclo-CBG reference standard (solid or certified solution)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Amber and clear HPLC vials with caps
-
HPLC system with UV/PDA detector, column oven, and autosampler
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
3. Procedure:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh ~5.0 mg of cyclo-CBG reference standard and record the weight.
-
Transfer to a 50 mL amber volumetric flask.
-
Dissolve and bring to volume with methanol to create a ~100 µg/mL stock solution. This is your Stock Solution .
-
Immediately prepare a working standard by diluting the Stock Solution to 10 µg/mL in methanol.
-
Analyze this 10 µg/mL standard immediately via HPLC. This is your T=0 reference point .
-
-
Sample Exposure:
-
Transfer an aliquot of the 10 µg/mL working standard into a clear HPLC vial (the "stress" sample) and leave it on a lab bench at ambient temperature and under normal laboratory lighting.
-
Transfer another aliquot of the 10 µg/mL working standard into an amber HPLC vial (the "control" sample) and store it in the dark at 4°C.
-
-
HPLC Analysis:
-
Set up the HPLC method:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: (Example) Start at 70% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Set based on cyclo-CBG UV max (typically ~220-230 nm, run a PDA scan to confirm).
-
-
At specified time points (e.g., T=2h, 4h, 8h, 24h, 48h), inject both the "stress" and "control" samples.
-
4. Data Analysis:
-
For each time point, calculate the peak area of cyclo-CBG for both the stress and control samples.
-
Calculate the percentage of cyclo-CBG remaining in the stress sample relative to the control sample at each time point:
-
% Remaining = (Peak Area_stress / Peak Area_control) * 100
-
-
Plot the % Remaining as a function of time. A significant decrease in the stress sample compared to the control indicates degradation.
-
Visually inspect the chromatograms of the stress samples for the appearance and growth of new peaks, which would correspond to degradation products.
Experimental Workflow Diagram
Caption: Step-by-step workflow for conducting a short-term stability study of cyclo-CBG.
References
- 1. leafly.com [leafly.com]
- 2. hempati.com [hempati.com]
- 3. Cannabicyclol (CBL): What We Know About This Minor Cannabinoid [acslab.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolites of Cannabigerol Generated by Human Cytochrome P450s Are Bioactive. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Metabolites of Cannabigerol Generated by Human Cytochrome P450s Are Bioactive [escholarship.org]
- 7. marijuanacbl.com [marijuanacbl.com]
- 8. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vertosa.com [vertosa.com]
- 12. um.edu.mt [um.edu.mt]
- 13. caymanchem.com [caymanchem.com]
- 14. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Enhancing Cyclo-Cannabigerol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with cyclo-Cannabigerol (c-CBG) in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (c-CBG) and why is its solubility a concern for in vitro assays?
A1: this compound is a primary metabolite of Cannabigerol (CBG), a non-psychoactive phytocannabinoid.[1][2][3][4][5][6][7] Like its parent compound and other cannabinoids, c-CBG is a lipophilic (fat-soluble) molecule with low inherent aqueous solubility.[8] Since in vitro assays are typically conducted in aqueous-based cell culture media, c-CBG has a tendency to precipitate out of solution, especially at higher concentrations. This can lead to inaccurate and unreliable experimental results.
Q2: What are the recommended primary solvents for creating a c-CBG stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used organic solvents for dissolving cannabinoids like c-CBG for in vitro studies.[1] These solvents can effectively solubilize c-CBG at high concentrations, allowing for the preparation of a concentrated stock solution that can be further diluted into the aqueous culture medium.
Q3: What is the maximum recommended final concentration of solvents like DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%. While some cell lines may tolerate up to 1%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line. Ethanol is often better tolerated by some cell lines.
Q4: My c-CBG is precipitating when I add it to my cell culture medium. What is happening and how can I prevent it?
A4: This phenomenon is often referred to as "solvent shock." It occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium, causing the poorly soluble compound to precipitate. To prevent this, add the c-CBG stock solution dropwise to your pre-warmed cell culture medium while gently vortexing or swirling. This ensures a more gradual and even dispersion.
Q5: Are there other methods to enhance the solubility of c-CBG in my assay beyond using DMSO or ethanol?
A5: Yes, several strategies can be employed to improve the solubility of cannabinoids:
-
Co-solvent Systems: A combination of solvents, such as a mixture of DMSO and ethanol, may be more effective than a single solvent.
-
Surfactants: Biocompatible, non-ionic surfactants like Tween 20 or Tween 80 can help create stable microemulsions of lipophilic compounds in aqueous media.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like cannabinoids, forming water-soluble inclusion complexes that enhance their solubility.
-
Serum-Containing Medium: The proteins present in fetal bovine serum (FBS), such as albumin, can help to solubilize lipophilic compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the c-CBG stock solution to the culture medium. | Solvent Shock: The rapid change in solvent polarity causes the compound to "crash out" of the solution. | Add the stock solution dropwise to pre-warmed (37°C) media while gently swirling or vortexing to ensure rapid and even dispersion. |
| High Final Concentration: The desired working concentration of c-CBG exceeds its solubility limit in the aqueous medium. | Perform a dose-response experiment to determine the highest soluble concentration that still produces a biological effect. Consider using a formulation strategy to increase solubility. | |
| The culture medium becomes cloudy or a precipitate forms over time during incubation. | Temperature Fluctuations: Changes in temperature between the lab bench and the incubator can affect the solubility of the compound. | Pre-warm all solutions to 37°C before mixing and ensure the incubator maintains a stable temperature. |
| Interaction with Media Components: Salts, proteins, or other supplements in the culture medium can interact with c-CBG, leading to precipitation over time. | If possible, test the solubility of c-CBG in a simpler buffered solution (e.g., PBS) first. If using serum, ensure it is well-mixed. | |
| High variability between replicate wells or between experiments. | Inconsistent c-CBG Concentration: The compound may not be fully dissolved in the stock solution or may be precipitating out during dilutions. | Ensure the stock solution is clear before use. Prepare fresh dilutions for each experiment and visually inspect for any signs of precipitation before adding to the cells. |
| Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a single-cell suspension before plating and mix the cell suspension between seeding groups of wells. |
Quantitative Data Summary
The following tables provide key solubility and concentration data for c-CBG and its parent compound, CBG.
Table 1: Solubility of this compound (c-CBG)
| Solvent | Solubility |
| DMSO | ≥10 mg/mL |
| Ethanol | ≥10 mg/mL |
Data sourced from Cayman Chemical product information sheet.[1]
Table 2: Solubility of Cannabigerol (CBG)
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 100 mM |
Data sourced from R&D Systems product information sheet.
Table 3: Recommended Solvent Concentrations for In Vitro Assays
| Solvent | Recommended Final Concentration in Culture Medium |
| DMSO | ≤ 0.5% |
| Ethanol | Generally tolerated at higher concentrations than DMSO, but should be empirically determined for each cell line. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound (c-CBG) Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of c-CBG that can be easily diluted for use in in vitro assays.
Materials:
-
This compound (c-CBG) powder (Formula Weight: 332.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
In a sterile environment, accurately weigh 3.325 mg of c-CBG powder.
-
Transfer the c-CBG powder into a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM c-CBG Working Solution in Cell Culture Medium Using a Surfactant
Objective: To prepare a diluted working solution of c-CBG in cell culture medium with a final DMSO concentration of ≤ 0.1% and enhanced solubility using Tween 20.
Materials:
-
10 mM c-CBG in DMSO stock solution (from Protocol 1)
-
Tween 20
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Methodology:
-
Prepare an intermediate stock solution: In a sterile microcentrifuge tube, prepare a 1:1 (v/v) mixture of your 10 mM c-CBG in DMSO stock and Tween 20. This will result in a 5 mM c-CBG solution in a DMSO:Tween 20 vehicle.
-
Prepare the final working solution: Warm the required volume of complete cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, you will perform a 1:500 dilution of the 5 mM intermediate stock into the pre-warmed medium. For example, add 2 µL of the intermediate stock to 998 µL of medium.
-
Crucially, add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion and prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or crystals).
-
Use the freshly prepared working solution for your in vitro assay immediately.
Visualizations
Caption: Workflow for preparing c-CBG working solutions.
Caption: Potential signaling pathways of CBG and c-CBG.
References
- 1. caymanchem.com [caymanchem.com]
- 2. escholarship.org [escholarship.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolites of Cannabigerol Generated by Human Cytochrome P450s Are Bioactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Overcoming Challenges in cyclo-Cannabigerol (cyclo-CBG) Chromatographic Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of cyclo-Cannabigerol (cyclo-CBG), also known as cannabicyclol (B1214379) (CBL).
Troubleshooting Guide
Cyclo-CBG is a minor cannabinoid that often presents separation challenges due to its structural similarity to other cannabinoids, leading to co-elution and difficulties in achieving high purity. This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution with other cannabinoids (e.g., CBC, THC, CBN) | - Inappropriate stationary phase selection.- Non-optimal mobile phase composition.- Isocratic elution not providing sufficient separation power. | - Stationary Phase: Employ a stationary phase with different selectivity. For reversed-phase HPLC, consider columns with different C18 bonding or alternative chemistries. For normal-phase, chiral stationary phases like polysaccharide-based columns (e.g., CHIRALPAK® series) have shown good selectivity for cannabinoid isomers.[1][2][3][4]- Mobile Phase Optimization: In reversed-phase, adjust the organic modifier (e.g., acetonitrile (B52724), methanol) and water ratio. Adding a small amount of acid (e.g., formic acid) can improve peak shape.[5] In normal-phase, optimize the ratio of non-polar and polar solvents (e.g., hexane (B92381)/dichloromethane (B109758) or hexane/alcohol).[1][2][4]- Gradient Elution: Implement a gradient elution to improve the separation of complex mixtures.[6] |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Active sites on the silica (B1680970) backbone of the column.- Sample overload. | - Mobile Phase Additives: Add a competitive base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase to block active sites on the stationary phase.- Column Choice: Use a highly deactivated or end-capped column.- Sample Concentration: Reduce the sample concentration to avoid overloading the column. |
| Low Purity of Isolated cyclo-CBG | - Co-elution with structurally similar cannabinoids.[7][8]- Presence of cyclo-CBG enantiomers. | - Orthogonal Chromatography: Employ a secondary chromatographic technique with a different separation mechanism. For example, follow reversed-phase HPLC with normal-phase HPLC or supercritical fluid chromatography (SFC).[9][10]- Chiral Separation: If enantiomeric purity is required, use a chiral stationary phase (CSP) to separate the (+) and (-) enantiomers of cyclo-CBG.[1][2][3][4] |
| Difficulty in Detecting cyclo-CBG | - Low concentration in the sample matrix.[11]- Lack of a strong chromophore for UV detection. | - Enrichment: Use a pre-purification step like flash chromatography to enrich the fraction containing cyclo-CBG before analytical or preparative HPLC.[8][12]- Mass Spectrometry (MS) Detection: Couple the liquid chromatograph to a mass spectrometer for highly sensitive and specific detection, especially in complex matrices.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the chromatographic separation of cyclo-CBG?
A1: The primary challenge is its co-elution with other cannabinoids, particularly cannabichromene (B1668259) (CBC), due to their structural similarities.[7][13] Reversed-phase methods often struggle to provide baseline separation between these two compounds.[7]
Q2: Which chromatographic mode is better for cyclo-CBG separation: normal-phase or reversed-phase?
A2: Both modes can be effective, but they offer different selectivities. Reversed-phase HPLC is widely used for cannabinoid analysis; however, normal-phase chromatography, particularly with chiral stationary phases, has demonstrated superior selectivity for separating cyclo-CBG from other cannabinoids like CBC.[1][2][3][4] The choice depends on the specific sample matrix and the other cannabinoids present.
Q3: Are there specific columns that are recommended for cyclo-CBG separation?
A3: For chiral separations, polysaccharide-based chiral stationary phases such as CHIRALPAK® IB N-3 and CHIRALPAK® IK have been shown to be effective in resolving cyclo-CBG and its enantiomers.[1][2][4] For general reversed-phase separations, C18 columns are commonly used, but optimization of the mobile phase is crucial.[5][13]
Q4: How can I improve the resolution between cyclo-CBG and CBC?
A4: To improve resolution, consider the following:
-
Column: Use a high-efficiency column with a smaller particle size.
-
Mobile Phase: In normal-phase, using a mobile phase containing hexane and dichloromethane has been shown to be effective.[1][2][4] In reversed-phase, carefully optimizing the organic-to-aqueous ratio is critical.
-
Technique: Chiral chromatography can effectively separate cyclo-CBG from CBC.[3]
Q5: Is it necessary to perform a chiral separation for cyclo-CBG?
A5: Cyclo-CBG is a chiral molecule, meaning it exists as two enantiomers ((+) and (-)).[2][3] If the goal is to study the biological activity of the individual enantiomers or to meet regulatory requirements for chiral drugs, then a chiral separation is necessary.[1]
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Separation of cyclo-CBG
This protocol is based on methodologies described for the chiral separation of cannabinoids.[1][2][4]
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: CHIRALPAK® IK (or a similar polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of hexane and dichloromethane (e.g., 80:20 v/v). An acidic additive like trifluoroacetic acid (TFA) may be added for acidic cannabinoids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Injection Volume: 5 µL.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample. c. Monitor the separation and identify the peaks corresponding to the cyclo-CBG enantiomers based on a reference standard if available.
Protocol 2: Preparative Reversed-Phase HPLC for cyclo-CBG Isolation
This protocol is a general guide for scaling up a separation for purification, based on principles of preparative chromatography for cannabinoids.[6][7]
-
System: Preparative HPLC system with a fraction collector.
-
Column: A preparative C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B129727) (B), both containing 0.1% formic acid.
-
Example Gradient: 70% B to 100% B over 20 minutes.
-
-
Flow Rate: Dependent on the column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column).
-
Detection: UV at 228 nm.
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase composition to the highest possible concentration without causing precipitation.
-
Procedure: a. Perform an analytical scale separation first to determine the retention time of cyclo-CBG. b. Scale up the method to the preparative column. c. Inject the sample. d. Collect fractions based on the retention time of the target cyclo-CBG peak. e. Analyze the collected fractions for purity.
Visualizations
References
- 1. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid Nano-Liquid Chromatographic Method for the Analysis of Cannabinoids in Cannabis sativa L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. hempati.com [hempati.com]
- 12. biotage.com [biotage.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Cyclo-Cannabigerol (cyclo-CBG) In Vivo Studies
This technical support center provides guidance for researchers on the dosage and administration of Cannabigerol (B157186) (CBG) to study its primary in vivo metabolite, cyclo-Cannabigerol (cyclo-CBG).
Important Introductory Note: Direct in vivo administration of cyclo-CBG is not a common practice documented in current research. Instead, studies administer the parent compound, Cannabigerol (CBG), which is then rapidly metabolized by cytochrome P450 enzymes (specifically CYP2J2, CYP3A4, CYP2D6, CYP2C8, and CYP2C9) into cyclo-CBG as the major metabolite.[1][2][3] Therefore, this guide focuses on the administration of CBG to achieve and study the effects of cyclo-CBG in vivo.
Frequently Asked Questions (FAQs)
Q1: What is cyclo-CBG and how is it formed in vivo? A1: Cyclo-CBG is a key, bioactive metabolite of Cannabigerol (CBG).[1] Following systemic administration of CBG, it undergoes extensive metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][4] These enzymes convert CBG into cyclo-CBG, which has been identified as the major metabolite in both in vitro and in vivo mouse studies.[1][2][3]
Q2: Since cyclo-CBG is a metabolite, what compound should I administer in my experiments? A2: You should administer the parent phytocannabinoid, Cannabigerol (CBG). In vivo studies confirm that CBG is rapidly and extensively converted to cyclo-CBG after administration.[2][3]
Q3: What are the known biological activities of CBG and its metabolites? A3: CBG and its metabolites, including cyclo-CBG, have demonstrated several potential therapeutic properties. They have been shown to reduce inflammation in BV2 microglial cells stimulated with LPS.[1][2][5] CBG itself is non-psychoactive and has been investigated for anti-inflammatory, neuroprotective, analgesic, and appetite-stimulating effects.[4][[“]][7] It interacts with various targets, including cannabinoid receptors (CB1, CB2), TRP channels, and the TLR4-NFκB signaling pathway.[4][[“]][9]
Q4: What administration routes are most common for CBG in animal studies? A4: The most common routes for CBG administration in animal models are oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.).[10] The choice of route will significantly impact the pharmacokinetic profile, including the time to maximum concentration (Tmax) and bioavailability.
Q5: Is CBG considered intoxicating or does it have significant adverse effects at therapeutic doses? A5: No, CBG is considered non-intoxicating and is generally well-tolerated in animal models.[[“]][10] Studies in mice have shown it does not produce intoxicating effects like those of THC, even at high concentrations.[10] Oral doses as high as 240 mg/kg in rats were well-tolerated with no adverse neuromotor effects observed.[[“]]
Troubleshooting Guide
Issue 1: Low or undetectable levels of cyclo-CBG in plasma samples.
-
Possible Cause 1: Timing of Sample Collection. Cyclo-CBG is subject to secondary metabolism, and its concentration can decrease significantly over time. In a mouse study, metabolite formation was more predominant at 0.5 hours post-administration and decreased significantly after 2 hours.[2]
-
Troubleshooting Steps:
Issue 2: High variability in experimental results between animals.
-
Possible Cause 2: Formulation and Administration Route. The formulation of CBG (e.g., oil vs. micellar) and the route of administration can significantly affect its absorption and bioavailability, leading to variability.[7][11] Oral administration, in particular, is subject to extensive presystemic (first-pass) metabolism.[7][11]
-
Troubleshooting Steps:
-
For oral studies, consider using a formulation designed to enhance bioavailability, such as a self-emulsifying drug delivery system (SEDDS) or a micellar formulation.[11]
-
For maximum consistency and bypassing first-pass metabolism, consider using intravenous (i.v.) or intraperitoneal (i.p.) administration.[2][10]
-
Ensure precise and consistent administration technique for all animals.
-
Issue 3: Observed in vivo effects do not match expectations from in vitro data.
-
Possible Cause 3: Complex Pharmacokinetics and Dose-Dependent Effects. The relationship between the administered dose of CBG and the systemic exposure to cyclo-CBG is complex. Furthermore, some studies suggest that CBG can have dose-dependent effects; for example, low doses may reduce inflammation while high doses could potentially increase it in certain models.[[“]]
-
Troubleshooting Steps:
-
Conduct a dose-ranging study to establish a clear dose-response relationship for your specific model and endpoint. Doses in animal studies have ranged from 1 mg/kg to 240 mg/kg depending on the model and objective.[4][[“]][7]
-
Perform pharmacokinetic analysis to correlate the concentration of CBG and cyclo-CBG in plasma and target tissues with the observed pharmacodynamic effects.
-
Data Presentation: CBG Dosage & Pharmacokinetics
Table 1: Summary of CBG Dosing in Preclinical Models
| Animal Model | Administration Route | Dose Range | Observed Effect / Purpose of Study | Citation |
|---|---|---|---|---|
| Rat | Oral (p.o.) | 30 - 240 mg/kg | Appetite stimulation; well-tolerated | [[“]] |
| Mouse | Intraperitoneal (i.p.) | 3 mg/kg | Anti-nociceptive effect | [4] |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Potential anxiolytic effects | [4] |
| Mouse | Intravenous (i.v.), Intraperitoneal (i.p.) | 20 mg/kg | Metabolism and pharmacokinetic study | [2] |
| Horse | Intravenous (i.v.) | 1 mg/kg | Pharmacokinetic study | [7][11] |
| Horse | Oral (p.o.) | 10 mg/kg | Pharmacokinetic study (micellar & oil) |[7][11] |
Table 2: Pharmacokinetic Parameters of CBG in Animal Models
| Animal Model | Route | Dose | Tmax (Time to Max. Concentration) | Cmax (Max. Concentration) | Half-life (t½) | Citation |
|---|---|---|---|---|---|---|
| Mouse | i.v. / i.p. | 20 mg/kg | Not specified | ~700 ng/mL (plasma) at 0.5h | Decreased to ~60 ng/mL at 2h | [2] |
| Horse | i.v. | 1 mg/kg | Not applicable | Not specified | ~29 hours | [7][11] |
| Horse | Oral (oil) | 10 mg/kg | ~4 hours | Not specified | Not specified | [11] |
| Horse | Oral (micellar) | 10 mg/kg | ~0.75 hours | Not specified | Not specified |[11] |
Note: The study in mice reported the concentration of cyclo-CBG at 0.5h was approximately 1.5 µM.[2]
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of CBG and Plasma Collection (Adapted from Mouse Studies)
-
Animal Acclimation: House animals in a controlled environment (e.g., 12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least 5 days before the experiment.[12]
-
CBG Formulation:
-
For intraperitoneal (i.p.) or intravenous (i.v.) injection, dissolve CBG in a vehicle solution. A common vehicle consists of ethanol, Kolliphor EL (formerly Cremophor EL), and saline.
-
For oral (p.o.) gavage, CBG can be dissolved in a carrier oil (e.g., sesame oil, olive oil) or a micellar formulation.[11]
-
-
Administration:
-
Administer the prepared CBG formulation to the animals via the chosen route (i.p., i.v., or p.o.). Ensure the dose volume is appropriate for the animal's weight.
-
Include a vehicle-only control group in your experimental design.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration, collect blood samples.[10]
-
For terminal studies, blood can be collected via cardiac puncture under anesthesia. For survival studies, use methods like tail vein or submandibular bleeding.
-
-
Plasma Preparation:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Analysis:
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for in vivo CBG administration and cyclo-CBG analysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites of Cannabigerol Generated by Human Cytochrome P450s Are Bioactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Frontiers | Metabolism, pharmacokinetics, and bioavailability of cannabigerol in horses following intravenous and oral administration with micellar and oil formulations [frontiersin.org]
- 8. consensus.app [consensus.app]
- 9. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacokinetics and Pharmacodynamics of Cannabigerol (CBG) in the C57BL/6Crl Mouse [frontiersin.org]
- 11. Metabolism, pharmacokinetics, and bioavailability of cannabigerol in horses following intravenous and oral administration with micellar and oil formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying the optimal dose of cannabidiol by intrabuccal administration in Kramnik (C3HeB/FeJ) mice - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in cyclo-Cannabigerol experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclo-Cannabigerol (cyclo-CBG).
Troubleshooting Guides
This section addresses specific issues that may lead to variability in experimental results involving cyclo-CBG.
Question: Why am I seeing inconsistent yields or the appearance of unknown impurities in my cyclo-CBG synthesis/isolation?
Answer: Variability in cyclo-CBG purity and yield can arise from several factors related to its formation and stability. Since cyclo-CBG is a major metabolite of Cannabigerol (CBG) formed via cytochrome P450 enzymes, its synthesis is often linked to the stability of CBG and its intermediates.[1]
-
Starting Material Purity: The purity of the initial CBG or a precursor can significantly impact the final cyclo-CBG product. Impurities in the starting material can lead to unwanted side reactions.
-
Reaction Conditions: The formation of cyclo-CBG can be spontaneous under certain experimental conditions.[1] Factors such as pH, temperature, and the presence of certain catalysts can influence the rate and specificity of the cyclization reaction. For instance, acidic conditions can promote the cyclization of cannabinoids like CBD into other forms, and similar reactivity may be expected for CBG.[2]
-
Solvent Choice: The solvent used can affect the stability of both the precursor and the final cyclo-CBG product. Cannabinoids are generally more stable in organic solvents like ethanol (B145695) compared to aqueous solutions.[3]
-
Oxidation: CBG, as an organic cannabinoid, is susceptible to oxidation, which can lead to the formation of various degradation products.[2] Exposure to air and light should be minimized during the experiment.
Troubleshooting Steps:
-
Characterize Starting Material: Ensure the purity of your CBG or other precursors using appropriate analytical techniques like HPLC or NMR before starting the synthesis.
-
Optimize Reaction pH: Based on stability data for similar cannabinoids like CBD, which is most stable between pH 4 and 6, it is advisable to maintain a slightly acidic to neutral pH during synthesis and purification to minimize degradation.[4][5]
-
Control Temperature: High temperatures can accelerate degradation.[2][4] If synthesizing cyclo-CBG, precise temperature control is crucial. For storage, refrigeration (around 4-5°C) is recommended to improve long-term stability.[3]
-
Use High-Purity Solvents and Inert Atmosphere: Use freshly distilled, high-purity solvents. When possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purification Method: Flash chromatography is a common and effective method for isolating and purifying cannabinoids.[6] The choice between normal-phase and reversed-phase chromatography will depend on the specific impurities you need to remove.[6]
Question: My analytical results for cyclo-CBG concentration are not reproducible. What could be the cause?
Answer: Variability in analytical results is a common challenge in cannabinoid research. Several factors related to sample preparation, analytical methodology, and compound stability can contribute to this issue.
-
Compound Stability in Solution: Cyclo-CBG, like other cannabinoids, can degrade in solution, especially when exposed to light and room temperature.[3] The type of solvent and the pH of the solution can also impact its stability.[2][3]
-
Analytical Method: The choice of analytical technique can influence results. Gas chromatography-mass spectrometry (GC-MS) can sometimes lead to lower sensitivity for CBG and may involve thermal degradation of the analyte.[4] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are often preferred for their sensitivity and ability to analyze compounds without derivatization.[7][8]
-
Matrix Effects: The biological matrix (e.g., plasma, cell culture media) can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.
-
Inconsistent Sample Preparation: Variations in extraction efficiency, filtration, or dilution steps can introduce significant errors.
Troubleshooting Steps:
-
Standardize Sample Handling: Prepare fresh solutions of cyclo-CBG for each experiment whenever possible. If solutions must be stored, keep them at low temperatures (4°C or below) and protected from light.
-
Method Validation: Ensure your analytical method is properly validated for linearity, accuracy, precision, and sensitivity for cyclo-CBG in the specific matrix you are using.[9][10]
-
Optimize Chromatographic Conditions: For HPLC-based methods, optimize the mobile phase composition, gradient, and column chemistry to achieve good separation of cyclo-CBG from other cannabinoids and matrix components.
-
Use an Internal Standard: Incorporate a suitable internal standard in your analytical workflow to correct for variations in sample preparation and instrument response.
-
Matrix-Matched Calibration Curves: To account for matrix effects, prepare your calibration standards in the same biological matrix as your samples.
Frequently Asked Questions (FAQs)
Q1: What is cyclo-CBG and how is it formed?
A1: this compound (cyclo-CBG) is a major metabolite of Cannabigerol (CBG).[1] It is primarily formed in vivo through the action of cytochrome P450 enzymes in the liver.[1] In experimental settings, it can also be formed spontaneously from certain CBG precursors, such as 2',3'-epoxy-CBG.[1]
Q2: What are the known biological activities of cyclo-CBG?
A2: Current research indicates that cyclo-CBG has weak anti-inflammatory activity. Its biological effects are still under investigation, but as a metabolite of CBG, it may share some of the pharmacological properties of its parent compound, which is known to have anti-inflammatory, antioxidant, and neuroprotective effects.[[“]][12][13]
Q3: What are the optimal storage conditions for cyclo-CBG and its solutions?
A3: While specific stability data for cyclo-CBG is limited, based on data for similar cannabinoids like CBD, it is recommended to store pure cyclo-CBG as a solid at low temperatures (e.g., -20°C) and protected from light. Solutions of cyclo-CBG should be prepared fresh. If storage is necessary, they should be kept at 4°C or lower in a tightly sealed container, protected from light, and for the shortest possible duration.[3]
Q4: Which analytical method is best for quantifying cyclo-CBG?
A4: Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) is generally considered the most sensitive and specific method for quantifying cannabinoids like cyclo-CBG, especially in complex biological matrices.[7] HPLC with UV detection can also be used, but it may have lower sensitivity.[7]
Data Presentation
Table 1: Factors Influencing Cannabinoid Stability (Inferred for cyclo-CBG)
| Parameter | Condition | Effect on Stability | Recommendation for cyclo-CBG Experiments | Reference |
| Temperature | Room Temperature | Unstable over long periods | Store at ≤ 4°C for short-term, -20°C for long-term. | [3] |
| High Temperature (>40°C) | Accelerated degradation | Avoid high temperatures during synthesis, purification, and analysis. | [2][4] | |
| pH | Acidic (pH < 4) | Potential for cyclization and degradation | Maintain pH between 4 and 6 for optimal stability. | [4][5] |
| Basic (pH > 7) | Potential for oxidation | Avoid basic conditions. | [2] | |
| Light | Exposure to UV/Visible Light | Photolytic degradation | Protect from light at all stages using amber vials or by working in a dark environment. | [3] |
| Oxygen | Exposure to Air | Oxidation | Handle under an inert atmosphere (N2 or Ar) when possible. Use degassed solvents. | [2] |
| Solvent | Aqueous Solutions | Less stable | Prefer organic solvents like ethanol or methanol. Prepare aqueous solutions fresh. | [3] |
Experimental Protocols
Protocol 1: General Workflow for Investigating the Anti-Inflammatory Effects of cyclo-CBG in Cell Culture
This protocol provides a general workflow. Specific cell types, concentrations, and endpoints should be optimized for your experimental question.
-
Cell Culture:
-
Culture macrophages (e.g., RAW 264.7) or other relevant cell lines in appropriate media and conditions.
-
Seed cells in multi-well plates at a density that will result in a confluent monolayer for the experiment.
-
-
Treatment:
-
Prepare a stock solution of cyclo-CBG in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the stock solution in cell culture media to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
-
Pre-treat the cells with cyclo-CBG for a predetermined amount of time (e.g., 1-2 hours).
-
-
Inflammatory Challenge:
-
Induce an inflammatory response by adding an inflammatory stimulus such as lipopolysaccharide (LPS) to the cell culture media.
-
Include appropriate controls: untreated cells, cells treated with vehicle only, cells treated with LPS only, and cells treated with a positive control anti-inflammatory agent.
-
-
Incubation:
-
Incubate the cells for a period sufficient to observe the desired inflammatory response (e.g., 6-24 hours).
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex immunoassay.
-
Nitric Oxide (NO) Production: Measure NO production in the supernatant using the Griess assay.
-
Gene Expression Analysis: Lyse the cells and extract RNA. Analyze the expression of inflammatory genes (e.g., iNOS, COX-2) using RT-qPCR.
-
Western Blotting: Analyze protein levels of key signaling molecules (e.g., p-NF-κB, IκBα) in cell lysates.
-
Visualizations
Caption: A typical experimental workflow for assessing the anti-inflammatory properties of cyclo-CBG in a cell-based assay.
Caption: A diagram illustrating the potential anti-inflammatory mechanism of cyclo-CBG, likely involving the inhibition of the TLR4-NF-κB signaling pathway.
Caption: A logical diagram for troubleshooting variability in cyclo-CBG experimental outcomes, categorized by synthesis/isolation and analytical issues.
References
- 1. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process Validation and Stability Testing of Cannabigerol - Cannabigerol API [cbg-api.com]
- 3. Stability characteristics of cannabidiol for the design of pharmacological, biochemical and pharmaceutical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Cannabinoid CBG reduces anxiety and stress in first human clinical trial | WSU Insider | Washington State University [news.wsu.edu]
- 9. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused produc… [ouci.dntb.gov.ua]
- 10. karger.com [karger.com]
- 11. consensus.app [consensus.app]
- 12. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of cyclo-Cannabigerol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized cyclo-Cannabigerol (cyclo-CBG). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this promising cannabinoid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of cyclo-CBG via iodine-mediated cyclization of Cannabigerol (B157186) (CBG) and its subsequent purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of cyclo-CBG | 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Degradation of the starting material or product. 3. Suboptimal stoichiometry of reagents. 4. Inefficient work-up and extraction. | 1. Increase reaction time and/or temperature gradually while monitoring the reaction progress by TLC or LC-MS. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use freshly purified starting materials. 3. Perform small-scale experiments to optimize the molar ratio of iodine to CBG. 4. Ensure complete quenching of the reaction and perform multiple extractions with an appropriate organic solvent. |
| Presence of Unreacted CBG in the Final Product | 1. Insufficient amount of iodine. 2. Short reaction time. | 1. Increase the molar equivalents of iodine. 2. Extend the reaction time and monitor for the disappearance of the CBG spot/peak on TLC/LC-MS. |
| Formation of Multiple Products (e.g., regioisomers, spiro compounds) | 1. Reaction conditions favoring alternative cyclization pathways.[1][2] 2. Non-selective nature of the cyclization reaction. | 1. Modify the solvent system. Some iodine-mediated cyclizations are highly solvent-dependent.[1][2] 2. Employ careful chromatographic purification to isolate the desired cyclo-CBG isomer. |
| Difficulty in Separating Diastereomers of cyclo-CBG | 1. Similar physicochemical properties of the diastereomers. 2. Inadequate chromatographic conditions. | 1. Utilize chiral HPLC for baseline separation.[3][4] 2. Optimize the mobile phase and stationary phase for normal or reversed-phase chromatography. Consider using sub-2 µm particle size columns for higher resolution.[4] 3. Attempt fractional crystallization with different solvent systems. |
| Product Decomposition during Purification | 1. Use of harsh acidic or basic conditions during chromatography. 2. Exposure to high temperatures for extended periods. | 1. Use neutral or buffered mobile phases for chromatography. 2. Use techniques like flash chromatography to minimize purification time.[5] If distillation is used, employ high vacuum to lower the boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing cyclo-CBG?
A1: A common laboratory-scale method for synthesizing cyclo-CBG is the iodine-mediated intramolecular cyclization of Cannabigerol (CBG).[1] This method utilizes the electrophilic nature of iodine to trigger the cyclization of the geranyl side chain of CBG.
Q2: What are the main impurities I should expect in my synthesized cyclo-CBG?
A2: The main impurities can include unreacted starting material (CBG), regioisomers such as iso-CBCa (a chromane), and diastereomers of cyclo-CBG (e.g., cis- and trans-cyclo-CBG).[1][2] Depending on the reaction conditions, other byproducts like spirocannabigerols may also be formed.[1]
Q3: How can I monitor the progress of the cyclization reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). You should observe the consumption of the CBG starting material and the appearance of new spots/peaks corresponding to cyclo-CBG and other byproducts.
Q4: What are the recommended purification techniques for obtaining high-purity cyclo-CBG?
A4: A multi-step purification approach is often necessary. This typically involves:
-
Flash Chromatography: To perform a preliminary separation of the major components and remove baseline impurities.[5]
-
Preparative HPLC: For the fine separation of isomers (regioisomers and diastereomers) to achieve high purity. Chiral HPLC may be required for separating enantiomers if a racemic mixture is formed.[3][4]
-
Crystallization: As a final step to obtain a highly pure, crystalline solid product. This technique is effective at removing minor impurities.
Q5: What analytical techniques are suitable for assessing the purity of cyclo-CBG?
A5: The purity of cyclo-CBG should be assessed using a combination of techniques:
-
HPLC-UV: To determine the percentage purity and identify known impurities by comparing with reference standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and identify any structural isomers.
Experimental Protocols
Synthesis of this compound via Iodine-Mediated Cyclization
This protocol is based on the method described by Lopatriello et al. (2018).[1][2]
Materials:
-
Cannabigerol (CBG)
-
Iodine (I₂)
-
Saturated aqueous solution of Na₂S₂O₃
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve Cannabigerol (CBG) in toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add a stoichiometric amount of iodine to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to reduce excess iodine.
-
Wash the mixture with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
1. Flash Chromatography (Initial Purification):
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) is commonly used for cannabinoids. The specific gradient should be optimized based on the separation of the desired product from byproducts on a TLC plate.
-
Procedure:
-
Load the crude product onto a silica gel column.
-
Elute the column with the chosen mobile phase gradient.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing cyclo-CBG.
-
Combine the pure fractions and concentrate under reduced pressure.
-
2. Preparative HPLC (High-Purity Isomer Separation):
-
Stationary Phase: A C18 reversed-phase column or a chiral column (e.g., polysaccharide-based) for diastereomer separation.[3][4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typical for reversed-phase chromatography. For normal-phase chiral chromatography, a mixture of hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) is often effective.[3]
-
Procedure:
-
Dissolve the partially purified product in the mobile phase.
-
Inject the solution into the preparative HPLC system.
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to the desired cyclo-CBG isomer.
-
Evaporate the solvent to obtain the purified product.
-
3. Recrystallization (Final Polishing):
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. Common solvents for cannabinoid crystallization include heptane, pentane, or a mixture of solvents.[6]
-
Procedure:
-
Dissolve the purified cyclo-CBG in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Purity of Cannabinoids after Different Purification Steps
| Purification Step | Starting Purity (CBG-rich extract) | Purity after Flash Chromatography | Purity after Preparative HPLC | Final Purity after Recrystallization |
| Cannabidiol (CBD) Purification Example | 72% | ~85-90% | >95% | >99% |
| Cannabigerol (CBG) Purification Example | 81% | ~90-95% | >98% | >99.5%[7] |
| cyclo-CBG (Projected) | Crude Mixture | ~80-90% | >95% (isomer specific) | >99% |
Note: Data for CBD and CBG are provided as illustrative examples of typical purities achieved for cannabinoids. Projected purities for cyclo-CBG are based on these examples and may vary depending on the specific reaction and purification conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of cyclo-CBG.
Caption: Troubleshooting decision tree for cyclo-CBG purification.
Caption: Metabolic pathway of CBG to cyclo-CBG and potential signaling targets.
References
- 1. Iodine-mediated cyclization of cannabigerol (CBG) expands the cannabinoid biological and chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Cannabinoid Crystallization - Confidence Analytics [conflabs.com]
- 7. selectscience.net [selectscience.net]
Technical Support Center: CBG Analysis in Gas Chromatography
Welcome to the technical support center for Cannabigerol (CBG) analysis using gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance CBG signal detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for CBG often low in GC-MS analysis compared to other cannabinoids like THC and CBD?
A1: The analytical sensitivity for CBG in GC-MS is significantly lower, sometimes as much as 25 times less than for other major cannabinoids.[1][2][3] This is primarily because CBG can undergo a transformation into its pyranic form within the hot GC inlet and upon electron impact in the mass spectrometer's ionization chamber.[2] This transformation leads to a reduced response for the native CBG molecule. While Flame Ionization Detectors (FID) show similar responses for various cannabinoids due to the same number of carbon atoms, the MS detector's response to CBG is notably poor.[2]
Q2: What is the most effective method to enhance the CBG signal in GC analysis?
A2: Derivatization is the most common and effective strategy to improve CBG signal intensity.[2][4] While silylation and acylation can increase the signal, the most significant enhancement is achieved through the cyclization of CBG into its pyranic form during the sample preparation process.[2][3][5] This method has been shown to decrease the Limit of Detection (LOD) by as much as 10 times.[2][3][5]
Q3: Can I analyze acidic cannabinoids like CBGA directly using GC?
A3: No, direct analysis of acidic cannabinoids is not feasible with standard GC methods. The high temperatures of the GC injection port (~280 °C) cause decarboxylation, converting the acidic forms (e.g., CBGA) into their neutral counterparts (e.g., CBG).[6] To analyze acidic cannabinoids, derivatization is necessary to prevent this thermal degradation.[4]
Q4: What are some general tips for improving peak shape and sensitivity in GC analysis?
A4: To achieve sharper peaks and better sensitivity, consider the following:
-
Column Choice: Use shorter, narrow-bore columns with a thin stationary phase film.[7][8]
-
Solvent Matching: Ensure the sample solvent's polarity matches that of the stationary phase.[7][8]
-
Injection Technique: Optimize splitless injection times and consider pressure-pulsed injections for larger volumes.[7][8]
-
Carrier Gas: Operate in a constant flow mode to maintain consistent linear velocity.[7][8]
-
Temperature Program: Employ rapid temperature gradients to produce sharper peaks.[8]
Troubleshooting Guide
This guide addresses common issues encountered during CBG analysis by GC.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No CBG Peak Detected | Sample concentration is too low. | Concentrate the sample or increase the injection volume.[9] |
| Perform a derivatization step (silylation, acylation, or cyclization) to enhance the signal.[2][3][5] | ||
| Injector or column temperature is too low for volatilization. | Increase the injector and/or column temperature.[9] | |
| Syringe is clogged or defective. | Clean or replace the syringe.[9] | |
| Poor CBG Peak Shape (Tailing or Fronting) | Active sites on the column or liner are interacting with the analyte. | Use a fresh, deactivated liner or trim the first few centimeters of the column.[10] |
| Column overloading due to high sample concentration. | Dilute the sample or increase the split ratio.[10][11] | |
| Improper column installation. | Ensure the column is cut cleanly and installed at the correct height in the inlet.[10] | |
| Mismatch between sample solvent and stationary phase polarity. | Choose a solvent that is compatible with the column's stationary phase.[12] | |
| Low CBG Signal/Sensitivity | Inefficient sample transfer to the column. | Optimize the splitless time to ensure complete transfer of the analyte.[7][8] |
| Suboptimal detector settings. | For FID, optimize the hydrogen-to-air and makeup gas flow rates.[7][8] For MS, ensure the tune is optimal.[13] | |
| Matrix effects from complex samples are suppressing the signal.[14][15] | Employ sample cleanup techniques like Solid-Phase Extraction (SPE).[16] | |
| CBG is degrading or transforming in the inlet. | Use a lower injection temperature if possible, or derivatize the sample to improve thermal stability.[4] | |
| Irreproducible Results | Leaks in the injection port, particularly the septum. | Replace the septum and check for leaks using an electronic leak detector.[11][17] |
| Inconsistent sample injection volume. | Ensure the autosampler is functioning correctly or that manual injections are performed consistently. | |
| Column degradation. | Condition the column or replace it if it is old or has been exposed to harsh matrices.[11] |
Experimental Protocols
Derivatization for CBG Signal Enhancement
Derivatization is a key technique to improve the volatility, thermal stability, and detectability of CBG.
1. Silylation: This method replaces active hydrogens on the CBG molecule with a trimethylsilyl (B98337) (TMS) group, which can improve peak shape and increase signal intensity.[4]
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]
-
Protocol:
2. Acylation: This involves the addition of an acyl group to the CBG molecule.
-
Reagents: Trifluoroacetic anhydride (B1165640) (TFAA).
-
Caution: The use of TFAA can potentially convert CBD to THC, so careful method validation is required if other cannabinoids are present.[4]
3. Cyclization to Pyranic-CBG: This is the most effective method for enhancing the CBG signal for GC-MS analysis.[2][3][5]
-
Protocol: The specific conditions for acid-catalyzed cyclization during sample preparation should be optimized. This process converts CBG to a more stable pyranic form, leading to a significantly improved MS response.[2]
Quantitative Data Summary
The following table summarizes the improvement in the Limit of Detection (LOD) for CBG using different derivatization methods as reported in the literature.
| Derivatization Method | Approximate Decrease in LOD | Reference |
| Silylation/Acylation | ~ 3 times | [2][3][5] |
| Hydration | ~ 3 times | [2][3] |
| Formation of Pyranic CBG Derivative | ~ 10 times | [2][3][5] |
Visual Experimental Workflows
Caption: General workflow for CBG derivatization before GC analysis.
Caption: Logical flow for troubleshooting a low CBG signal in GC.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid | Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry | springermedicine.com [springermedicine.com]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tajhizshimi.com [tajhizshimi.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tips on the analysis of pesticides and mycotoxins in cannabis products: Matrix matters! (Part I) [restek.com]
- 16. iltusa.com [iltusa.com]
- 17. stepbio.it [stepbio.it]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cyclo-Cannabigerol and Cannabigerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of cyclo-Cannabigerol (c-CBG) and its parent compound, Cannabigerol (CBG). The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as a precursor to other major cannabinoids like THC and CBD.[1] It has garnered significant interest for its diverse pharmacological effects, including anti-inflammatory, neuroprotective, and antibacterial properties.[2] CBG is metabolized in the liver by cytochrome P450 enzymes, with this compound (c-CBG) being one of its major metabolites.[3] This guide focuses on a head-to-head comparison of the biological activities of these two related compounds.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of c-CBG and CBG.
Table 1: Comparison of Anti-Inflammatory Activity in LPS-Stimulated BV2 Microglial Cells
| Compound | Concentration | IL-6 Reduction (%) | IL-10 Induction (fold change) | Reference |
| This compound (c-CBG) | 5 µM | Not explicitly quantified, described as weak | Not explicitly quantified | [4] |
| Cannabigerol (CBG) | 5 µM | ~25% | ~1.5 | [3] |
Note: The study by Roy et al. (2022) states that c-CBG has weak anti-inflammatory activity, while providing more specific quantitative data for CBG's effects on interleukin levels.[3][4]
Table 2: Receptor Binding Affinities and Enzyme Inhibition of Cannabigerol (CBG)
| Target | Parameter | Value | Reference |
| Cannabinoid Receptor 1 (CB1) | Ki | 381 - 897 nM | [1] |
| Cannabinoid Receptor 2 (CB2) | Ki | 153 - 2600 nM | [1] |
| α2-Adrenergic Receptor | EC50 | 0.2 nM | [2] |
| 5-HT1A Receptor | Ki | 51.9 nM (antagonist) | [2] |
| TRPA1 | EC50 | 700 nM | [2] |
| TRPV1 | EC50 | 1.3 µM | [2] |
| TRPM8 | IC50 | 160 nM (antagonist) | [2] |
| COX-1 | % Inhibition | >30% at 25 µM | [5] |
| COX-2 | % Inhibition | >30% at 25 µM | [5] |
Note: There is currently a lack of publicly available data on the receptor binding affinities and enzyme inhibition properties of this compound.
Signaling Pathways and Experimental Workflows
Metabolic Conversion of CBG to c-CBG
The following diagram illustrates the metabolic pathway from Cannabigerol to its metabolite, this compound, mediated by cytochrome P450 enzymes.
Experimental Workflow for Anti-Inflammatory Assay
This diagram outlines the general workflow for assessing the anti-inflammatory activity of CBG and c-CBG in BV2 microglial cells.
Detailed Experimental Protocols
Anti-Inflammatory Activity in BV2 Microglial Cells
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either CBG, c-CBG (typically at a concentration of 5 µM), or vehicle control (e.g., DMSO). After a pre-treatment period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
Cytokine Measurement (ELISA): After a 24-hour incubation period, the cell culture supernatant is collected. The concentrations of the pro-inflammatory cytokine IL-6 and the anti-inflammatory cytokine IL-10 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.
Detailed ELISA Protocol for IL-6 and IL-10 Quantification: [6]
-
Coating: A 96-well ELISA plate is coated with a capture antibody specific for either mouse IL-6 or IL-10 and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: The plate is blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: After washing, the collected cell culture supernatants and a series of known concentrations of recombinant IL-6 or IL-10 standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for the target cytokine is added to each well and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added to each well, leading to the development of a colored product in proportion to the amount of cytokine present.
-
Stopping Reaction: The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of IL-6 and IL-10 in the cell culture supernatants are then determined by interpolating their absorbance values on the standard curve.
Conclusion
The available experimental data indicates that while both Cannabigerol (CBG) and its metabolite this compound (c-CBG) exhibit anti-inflammatory properties, CBG appears to be more potent in modulating key inflammatory cytokines like IL-6 and IL-10 in BV2 microglial cells. The broader pharmacological profile of c-CBG remains largely uncharacterized, highlighting a need for further research to fully understand its biological activities and therapeutic potential. This guide provides a foundational comparison to inform future studies in this area.
References
- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Cyclo-Cannabigerol: A Comparative Analysis of its Efficacy Against Other Phytocannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of cyclo-Cannabigerol (c-CBG), a metabolite of Cannabigerol (CBG), against its precursor and other major phytocannabinoids such as ∆⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). This analysis is based on available preclinical data and focuses on anti-inflammatory, anti-cancer, and neuroprotective properties.
Executive Summary
This compound (c-CBG) is a primary metabolite of Cannabigerol (CBG), formed through cytochrome P450-mediated metabolism.[1] While research on c-CBG is still in its nascent stages, preliminary evidence suggests it possesses biological activity, albeit seemingly less potent than its precursor, CBG, and other well-studied phytocannabinoids in certain contexts. This guide synthesizes the available quantitative data, details the experimental methodologies used for these comparisons, and visualizes the key signaling pathways involved.
Anti-Cancer Efficacy: A Focus on Glioblastoma
In the context of oncology, comparative studies have primarily focused on CBG, CBD, and THC, particularly in glioblastoma, an aggressive form of brain cancer.
Quantitative Data Summary: Glioblastoma Cell Viability
| Cannabinoid(s) | Glioblastoma Cell Line | IC50 (µM) | Reference |
| CBG | Patient-Derived | 28.1 ± 1.1 | [2] |
| THC | Patient-Derived | 27.9 ± 1.8 | [2] |
| CBD | Patient-Derived | 22.0 ± 2.1 | [2] |
| CBG | SW480 (Colorectal Cancer) | 34.89 | [[“]] |
| CBG | LoVo (Colorectal Cancer) | 23.51 | [[“]] |
| CBD | LN229 (Glioblastoma) | 8.9 | [4] |
| CBD | LN18 (Glioblastoma) | 9.185 | [4] |
Lower IC50 values indicate greater potency.
Key Findings:
-
In patient-derived glioblastoma cell lines, CBD exhibited the highest cytotoxic potency, followed closely by CBG and THC which had comparable efficacy.[2]
-
Studies on colorectal cancer cell lines also demonstrate the anti-proliferative effects of CBG.[[“]]
-
Information on the direct anti-cancer efficacy of c-CBG is currently not available in the reviewed literature.
Experimental Protocol: Glioblastoma Cell Viability Assay (MTT Assay)
This protocol outlines a standard methodology for assessing the cytotoxic effects of cannabinoids on glioblastoma cells.
1. Cell Culture:
-
Human glioblastoma cell lines (e.g., LN18, LN229) or patient-derived primary glioblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Treatment:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with a fresh medium containing various concentrations of the test cannabinoids (e.g., c-CBG, CBG, CBD, THC) or a vehicle control (e.g., DMSO). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Cells are incubated with the cannabinoids for a specified period, typically 24 to 72 hours.[4][5]
3. Cell Viability Assessment (MTT Assay):
-
Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the cannabinoid concentration and fitting the data to a dose-response curve.
Experimental Workflow for Glioblastoma Cell Viability Assay
Caption: Workflow for determining the cytotoxic effects of cannabinoids on glioblastoma cells.
Signaling Pathways in Glioblastoma
CBG and CBD are thought to exert their anti-cancer effects in glioblastoma through the modulation of G-protein coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 1 (TRPV1) signaling pathways.[6][7]
Cannabinoid Modulation of GPR55 and TRPV1 Pathways in Glioblastoma
Caption: CBG and CBD modulate GPR55 and TRPV1 signaling to inhibit proliferation and induce apoptosis.
Anti-Inflammatory Efficacy
CBG has demonstrated notable anti-inflammatory properties, in some cases reported to be more potent than CBD.[8] The anti-inflammatory activity of c-CBG has been described as weak, but quantitative comparative data is limited.[2]
Quantitative Data Summary: Anti-Inflammatory Effects
| Compound | Assay | Model | Effect | Reference |
| CBG | Nitric Oxide (NO) Production | LPS-stimulated murine macrophages | Reduction in NO production | [8] |
| CBG | COX-1 and COX-2 Inhibition | Enzyme activity assay | >30% inhibition at 25 µM | [9] |
| c-CBG | General | Not specified | Weak anti-inflammatory activity | [2] |
Key Findings:
-
CBG can reduce the production of inflammatory mediators like nitric oxide in macrophage cell models.[8]
-
CBG exhibits inhibitory effects on COX-1 and COX-2 enzymes, which are key mediators of inflammation.[9]
-
Direct quantitative comparisons of the anti-inflammatory potency of c-CBG with other cannabinoids are lacking.
Experimental Protocol: LPS-Induced Inflammation in Macrophages
This protocol describes a common in vitro model for assessing the anti-inflammatory effects of cannabinoids.
1. Cell Culture:
-
Murine macrophage cell lines (e.g., J774 or RAW 264.7) or human THP-1 monocytes differentiated into macrophages are used.
-
Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.
2. Treatment:
-
Cells are seeded in 24- or 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test cannabinoids (e.g., c-CBG, CBG, CBD, THC) for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.
3. Measurement of Inflammatory Mediators:
-
After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. Absorbance is read at approximately 540 nm.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
4. Data Analysis:
-
The reduction in the production of NO and cytokines in cannabinoid-treated cells compared to LPS-only treated cells is calculated to determine the anti-inflammatory activity.
Experimental Workflow for LPS-Induced Inflammation Assay
Caption: Workflow for assessing the anti-inflammatory effects of cannabinoids in macrophages.
Signaling Pathways in Inflammation
CBG is known to exert its anti-inflammatory effects by modulating key signaling pathways, including the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and JAK/STAT pathways.[[“]][10]
CBG Modulation of Inflammatory Signaling Pathways
Caption: CBG inhibits LPS-induced inflammation by suppressing the TLR4/NF-κB and JAK/STAT pathways.
Neuroprotective Efficacy
Both CBD and CBG have demonstrated neuroprotective properties in various in vitro models of neuronal damage.[1][5]
Quantitative Data Summary: Neuroprotective Effects
| Compound | Model | Effect | Reference |
| CBD & CBG | Hydrogen peroxide (H₂O₂)-induced neurotoxicity in neural cell cultures | Both showed neuroprotective effects | [5] |
| CBD & CBG | Rotenone-induced neurotoxicity in neural cell cultures | Both showed neuroprotective effects, with both being more effective against rotenone (B1679576) than H₂O₂ | [5] |
Key Findings:
-
Both CBD and CBG can protect neurons from damage induced by oxidative stress (H₂O₂) and mitochondrial dysfunction (rotenone).[5]
-
The relative neuroprotective potency of c-CBG compared to other cannabinoids remains to be determined.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol outlines a general method for assessing the neuroprotective effects of cannabinoids against oxidative stress.
1. Cell Culture:
-
Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are maintained in appropriate culture conditions.
2. Treatment:
-
Cells are seeded in 96-well plates.
-
Cells are pre-treated with different concentrations of the test cannabinoids for 1-2 hours.
-
Neuronal damage is induced by exposing the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or rotenone.
3. Assessment of Cell Viability:
-
After a 24-hour incubation period with the neurotoxin, cell viability is assessed using the MTT assay as described in the anti-cancer section.
4. Data Analysis:
-
The percentage of cell viability in the cannabinoid-treated groups is compared to the group treated with the neurotoxin alone to determine the neuroprotective effect.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of cannabinoids against neurotoxins.
Signaling Pathways in Neuroprotection
The neuroprotective effects of CBG are thought to be mediated, in part, through its interaction with 5-HT1A receptors and its antioxidant properties.[1][5]
CBG-Mediated Neuroprotective Signaling
References
- 1. Antioxidant and Neuroprotective Effects Induced by Cannabidiol and Cannabigerol in Rat CTX-TNA2 Astrocytes and Isolated Cortexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. termedia.pl [termedia.pl]
- 5. A Comparative In Vitro Study of the Neuroprotective Effect Induced by Cannabidiol, Cannabigerol, and Their Respective Acid Forms: Relevance of the 5-HT1A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cytotoxic Effects of Cannabidiol and Cannabigerol on Glioblastoma Stem Cells May Mostly Involve GPR55 and TRPV1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 9. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of Cannabigerol In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo-CBG's Anti-Inflammatory Potential: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerol (CBG), a non-psychoactive cannabinoid, has garnered significant interest for its therapeutic potential, particularly for its anti-inflammatory properties. Its cyclized form, cyclo-cannabigerol (cyclo-CBG or CCBG), is a major metabolite of CBG produced by cytochrome P450 enzymes. While research into the in vivo anti-inflammatory effects of cyclo-CBG is still in its nascent stages, preliminary in vitro evidence suggests it possesses weak anti-inflammatory activity.[1] This guide provides a comparative analysis of the anti-inflammatory effects of CBG and its derivatives in established in vivo models, offering a valuable reference point for assessing the potential of related compounds like cyclo-CBG. The data presented herein is benchmarked against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Comparative In Vivo Anti-Inflammatory Data
Due to the limited availability of in vivo data for cyclo-CBG, this section focuses on the well-documented anti-inflammatory effects of its parent compound, Cannabigerol (CBG), and its synthetic derivatives. These findings provide a foundational dataset for researchers exploring the therapeutic window of novel cannabinoids.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used acute inflammatory model to evaluate the efficacy of anti-inflammatory agents.
| Compound | Species | Dosage | Route of Administration | Paw Edema Inhibition (%) | Positive Control | Reference |
| CBG | Rat | 10 mg/kg | Intraperitoneal (i.p.) | Significant reduction in paw volume | Indomethacin (5 mg/kg) | [2] |
| HUM-223 (CBG Derivative) | Mouse | 5, 10, 25 mg/kg | Not Specified | Significant effect on paw swelling, 10 mg/kg exceeded CBG's effect | CBG (10 mg/kg) | [3][4] |
| Indomethacin | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of post-carrageenan edema | - | [2] |
Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS administration induces a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines. This model is instrumental in assessing the systemic anti-inflammatory activity of compounds.
| Compound | Species | Dosage | Route of Administration | Key Findings | Positive Control | Reference |
| CBG | Mouse | Not Specified | Not Specified | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ) | - | [5][6] |
| VCE-003.2 (CBG Derivative) | Mouse | 20 mg/kg | Oral | Reduced TNF-α, IL-1β, and iNOS in the striatum | - | [7] |
| Dexamethasone | Mouse | Not Specified | Not Specified | Potent anti-inflammatory effects, attenuates TNF-α and IL-6 | - | [8][9][10] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the acute anti-inflammatory activity of a test compound.
Procedure:
-
Rodents (rats or mice) are fasted overnight with free access to water.
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., cyclo-CBG, CBG), a positive control (e.g., Indomethacin), or a vehicle is administered, typically intraperitoneally or orally.[2]
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw to induce inflammation.[2][3]
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To evaluate the systemic anti-inflammatory effects of a test compound.
Procedure:
-
Mice are administered the test compound (e.g., cyclo-CBG, CBG), a positive control (e.g., Dexamethasone), or a vehicle, typically via intraperitoneal injection.
-
After a predetermined time, a single dose of LPS is injected intraperitoneally to induce a systemic inflammatory response.
-
At specific time points post-LPS injection (e.g., 1, 3, 6 hours), blood samples are collected.
-
Serum is isolated to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or other immunoassays.
-
A reduction in cytokine levels in the treated groups compared to the vehicle control group indicates anti-inflammatory activity.
Mandatory Visualizations
Caption: In Vivo Anti-Inflammatory Experimental Workflow.
Caption: Potential Anti-Inflammatory Signaling Pathways of CBG.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Anti-Inflammatory Effects of Cannabigerol In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Cannabigerol and its Metabolite, cyclo-Cannabigerol, on Cannabinoid Receptor Binding Affinity
A detailed guide for researchers and drug development professionals on the binding profiles of key phytocannabinoids at CB1 and CB2 receptors.
This guide provides a comparative overview of the binding affinities of Cannabigerol (B157186) (CBG) and other significant phytocannabinoids, including Δ⁹-Tetrahydrocannabinol (THC) and Cannabidiol (CBD), to the human cannabinoid receptors, CB1 and CB2. While the primary focus is on CBG, this document also addresses its major metabolite, cyclo-Cannabigerol (cyclo-CBG). Currently, there is a lack of specific binding affinity data for cyclo-CBG in publicly available literature. As such, this guide will focus on the established data for CBG, THC, and CBD, providing a valuable comparative resource for the scientific community.
Quantitative Binding Affinity Data
The binding affinities of cannabinoids to CB1 and CB2 receptors are typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing radioligand. A lower Ki value signifies a higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |
| Cannabigerol (CBG) | 381 - 897[1][2] | 153 - 2600[1][2] | Moderate preference for CB2 |
| Δ⁹-Tetrahydrocannabinol (THC) | 25.1[3] | 35.2[3] | Non-selective |
| Cannabidiol (CBD) | >1000[4] | >1000[4] | Low affinity for both |
| This compound (cyclo-CBG) | Not Available | Not Available | Not Available |
Note: Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand used and the cell line expressing the receptors.
Experimental Protocols
The determination of cannabinoid receptor binding affinities predominantly relies on competitive radioligand binding assays. Below is a representative methodology for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Cannabigerol) for human CB1 and CB2 receptors by measuring its ability to displace a radiolabeled cannabinoid agonist.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293 or CHO cells) stably expressing either human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor agonist labeled with a radioisotope, such as [³H]CP-55,940 or [³H]WIN-55,212-2.
-
Test Compound: Cannabigerol (CBG) or other cannabinoids of interest.
-
Assay Buffer: Typically a Tris-HCl based buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Wash Buffer: An ice-cold buffer to remove unbound radioligand.
-
Scintillation Cocktail and Counter: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
Procedure:
-
Membrane Preparation: Cultured cells expressing the target receptor are harvested and homogenized. The cell membranes are then isolated through centrifugation.
-
Assay Setup: The assay is performed in microplates. Each well contains the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cannabinoid Receptor Signaling Pathways
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[5] Activation of these receptors by an agonist initiates a cascade of intracellular signaling events.
The binding of a cannabinoid agonist to the CB1 or CB2 receptor induces a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit can modulate the activity of various ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. Furthermore, both CB1 and CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes like gene expression, proliferation, and survival.[5][6][7]
References
- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiol displays unexpectedly high potency as an antagonist of CB1 and CB2 receptor agonists in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. birchandfog.biz [birchandfog.biz]
Navigating the Analytical Landscape for cyclo-Cannabigerol: A Comparative Guide to Cross-Validation
For researchers, scientists, and drug development professionals, the accurate quantification of emerging cannabinoids like cyclo-Cannabigerol (cyclo-CBG) is a critical challenge. As a key metabolite of Cannabigerol (CBG), understanding its pharmacokinetic and pharmacodynamic profile hinges on robust and reliable analytical methods. This guide provides an objective comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—for the analysis of cyclo-CBG, supported by experimental data and detailed methodologies.
While specific cross-validation studies for cyclo-CBG are not yet prevalent in the public domain, a robust analytical framework can be constructed by leveraging validated methods for its precursor, CBG, and other cannabinoids. This guide presents a comparative analysis based on established performance characteristics for these analogous compounds, offering a strong predictive foundation for the analysis of cyclo-CBG.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical method for cyclo-CBG quantification is contingent on the specific requirements of the research, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance of HPLC-UV, LC-MS/MS, and GC-MS for cannabinoid analysis, providing a benchmark for cyclo-CBG method development and validation.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass analysis of precursor and product ions. | Chromatographic separation of volatile compounds followed by mass analysis. |
| Linearity (r²) | > 0.999[1] | ≥ 0.99[2] | > 0.99 |
| Limit of Detection (LOD) | ~0.2-1.6 µg/mL[3] | ~0.25 to 2.5 ng/mL[4] | ~3-10 times higher LOD for underivatized CBG compared to other cannabinoids[5][6] |
| Limit of Quantification (LOQ) | ~0.6-5.0 µg/mL[3][7] | 0.4 - 1.0 ng/mL[8] | Derivatization can lower LOD by ~10-fold[6] |
| Accuracy (% Recovery) | 81 - 104%[3] | 91.4 - 108.0%[2] | Data not readily available for cyclo-CBG |
| Precision (% RSD) | ≤ 7.59%[3] | 0.5 - 6.5% (intra-batch)[2] | Data not readily available for cyclo-CBG |
| Selectivity | Moderate; potential for co-elution with isomers or matrix components. | High; capable of distinguishing between isobaric compounds. | High; mass spectral data provides structural information. |
| Throughput | Moderate to high. | High. | Moderate. |
| Sample Derivatization | Not required. | Not typically required. | Often required for acidic cannabinoids and to improve sensitivity for compounds like CBG.[5] |
Experimental Protocols
Detailed and validated protocols are fundamental for reproducible and reliable analytical results. Below are representative methodologies for the quantification of cannabinoids, which can be adapted for cyclo-CBG analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method suitable for the quantification of cyclo-CBG in complex biological matrices.[9]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., CBG-d9).
-
Perform protein precipitation with 200 µL of cold acetonitrile (B52724).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for cyclo-CBG would need to be determined by infusing a pure standard.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for cannabinoid quantification.
-
Sample Preparation (Plant Material):
-
Homogenize 1 g of dried plant material.
-
Extract with 10 mL of methanol:chloroform (9:1 v/v) using ultrasonication for 15 minutes.
-
Centrifuge and filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode array detection is recommended to monitor multiple wavelengths, with a primary wavelength around 220 nm for cannabinoids.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For cannabinoids like CBG and its derivatives, derivatization is often necessary to improve chromatographic behavior and sensitivity.[5] A recent study has shown that the signal of CBG can be significantly enhanced through cyclization to a pyranic form, a process that could be explored for cyclo-CBG analysis.[5][6]
-
Sample Preparation and Derivatization:
-
Extract the sample as described for HPLC-UV.
-
Evaporate the solvent and reconstitute in a suitable solvent like acetonitrile.
-
For derivatization, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 150°C) and ramping up to a high temperature (e.g., 300°C) to elute all cannabinoids.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to identify compounds and Selected Ion Monitoring (SIM) for quantification.
-
Visualizing the Workflow
To aid in the conceptualization of the analytical process, the following diagrams illustrate a typical workflow for analytical method validation and the logical relationship between the compared methods.
A generalized workflow for the validation of an analytical method.
Logical relationship between analytical methods and performance attributes for cyclo-CBG.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Development and Validation of Different Analytical Techniques for the " by Mostafa Elhendawy [egrove.olemiss.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of analytical method of cannabinoids: Novel approach using turbo-extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of cyclo-Cannabigerol: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals offers a deep dive into the bioactivity of cyclo-Cannabigerol (cyclo-CBG), presenting a comparative analysis with its parent compound, Cannabigerol (CBG), and the established anti-inflammatory drug, Dexamethasone. This publication aims to provide a foundational resource for replicating and expanding upon published findings regarding this unique cannabinoid metabolite.
This compound (cyclo-CBG) is a primary metabolite of Cannabigerol (CBG), a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. The conversion of CBG to cyclo-CBG is facilitated by human cytochrome P450 enzymes.[1] While research into cannabinoids has largely focused on THC and CBD, the therapeutic potential of lesser-known compounds like CBG and its metabolites is a growing area of interest. This guide synthesizes published data to offer a clear comparison of cyclo-CBG's anti-inflammatory properties.
Quantitative Bioactivity Comparison
Published research indicates that while CBG and its metabolites exhibit anti-inflammatory effects, cyclo-CBG itself is described as having weak anti-inflammatory activity.[1] To provide a clear quantitative perspective, the following table summarizes the available data on the anti-inflammatory activity of cyclo-CBG in comparison to its parent compound, CBG, and the potent corticosteroid, Dexamethasone, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
| Compound | Target Cell Line | Assay | Key Findings | Quantitative Data (Concentration) | Reference |
| This compound (cyclo-CBG) | BV-2 Microglial Cells | Anti-inflammatory assay | Characterized as having weak anti-inflammatory activity. | 1.5 µM (detected in mouse plasma post-CBG administration) | Roy P, et al. Biochemistry. 2022.[1] |
| Cannabigerol (CBG) | BV-2 Microglial Cells | Anti-inflammatory assay (IL-6 & IL-10 expression) | Demonstrated a decrease in pro-inflammatory IL-6 and an increase in anti-inflammatory IL-10. | 5 µM | Roy P, et al. Biochemistry. 2022.[1] |
| Dexamethasone | BV-2 Microglial Cells | Anti-inflammatory assay (NO, IL-6, TNF-α production) | Effectively inhibited the production of pro-inflammatory mediators. | 1, 2, or 4 µM | Hui et al. Naunyn Schmiedebergs Arch Pharmacol. 2020. |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental methodologies for the key assays are provided below.
Anti-inflammatory Activity in BV-2 Microglial Cells (cyclo-CBG and CBG)
This protocol is based on the methodology described by Roy P, et al. in Biochemistry (2022).[1]
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in appropriate multi-well plates at a density of 2 x 10⁵ cells/mL and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of cyclo-CBG or CBG for 1 hour.
-
Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the cell culture medium.
-
Incubation: The cells are incubated for 24 hours.
-
Cytokine Analysis: The cell culture supernatant is collected, and the concentrations of the pro-inflammatory cytokine Interleukin-6 (IL-6) and the anti-inflammatory cytokine Interleukin-10 (IL-10) are quantified using commercially available ELISA kits, following the manufacturer's instructions.
Anti-inflammatory Activity in BV-2 Microglial Cells (Dexamethasone)
This protocol is adapted from the methodology described by Hui et al. in Naunyn Schmiedebergs Arch Pharmacol (2020).
-
Cell Culture and Seeding: Follow steps 1 and 2 as described for the cyclo-CBG and CBG protocol.
-
Treatment: Cells are pre-treated with various concentrations of Dexamethasone (e.g., 1, 2, or 4 µM) for 3 hours.
-
Inflammatory Challenge: LPS (1 µg/mL) is added to the culture medium to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Analysis of Inflammatory Mediators: The supernatant is collected to measure the levels of nitric oxide (NO), IL-6, and Tumor Necrosis Factor-alpha (TNF-α) using appropriate assay kits (e.g., Griess reagent for NO and ELISA kits for cytokines).
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
This guide provides a consolidated overview of the current understanding of this compound's bioactivity, with a focus on its anti-inflammatory properties. The provided data and protocols are intended to serve as a valuable resource for the scientific community to build upon existing research and further explore the therapeutic potential of this and other minor cannabinoids.
References
Cyclo-Cannabigerol vs. Synthetic Cannabinoid Receptor Modulators: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with the endocannabinoid system is paramount. This guide provides a detailed, data-driven comparison of cyclo-Cannabigerol (cyclo-CBG), a primary metabolite of the phytocannabinoid Cannabigerol (CBG), with a range of well-characterized synthetic cannabinoid receptor agonists and antagonists. This document is intended to serve as a resource for evaluating the pharmacological landscape of cannabinoid receptor modulators, supported by experimental data and detailed methodologies.
While direct experimental data on the binding affinity and functional activity of cyclo-CBG at cannabinoid receptors (CB1 and CB2) is limited in publicly available literature, its precursor, CBG, has been characterized as a low-affinity partial agonist. In contrast, synthetic cannabinoid receptor agonists (SCRAs) are typically characterized by their high binding affinities and potent, often full, agonism at CB1 and CB2 receptors. Synthetic antagonists, conversely, are designed for high-affinity blockade of these receptors. This guide will use CBG as a reference point for a naturally derived cannabinoid metabolite's likely profile, juxtaposed with the potent and varied activities of synthetic modulators.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a ligand for its receptor, quantified by the inhibition constant (Kᵢ), is a critical determinant of its potency. The following table summarizes the Kᵢ values for CBG and several representative synthetic cannabinoid receptor agonists and antagonists at human CB1 and CB2 receptors. Lower Kᵢ values indicate higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Compound Type |
| Cannabigerol (CBG) | CB1 | 381 - 897 | Partial Agonist |
| CB2 | 153 - 2600 | Partial Agonist | |
| JWH-018 | CB1 | 9.0 | Full Agonist |
| CB2 | 2.94 | Full Agonist | |
| CP-55,940 | CB1 | 0.6 - 5.0 | Full Agonist |
| CB2 | 0.7 - 2.6 | Full Agonist | |
| WIN 55,212-2 | CB1 | 1.9 | Full Agonist |
| CB2 | ~3 | Full Agonist | |
| Rimonabant | CB1 | 1.98 | Antagonist/Inverse Agonist |
| CB2 | >1000 | Antagonist/Inverse Agonist | |
| SR144528 | CB1 | 400 | Antagonist/Inverse Agonist |
| CB2 | 0.6 | Antagonist/Inverse Agonist |
Note: Data for CBG is presented as a range from multiple studies to reflect variability in experimental conditions. Data for cyclo-CBG is currently unavailable.
Functional Activity at Cannabinoid Receptors
Functional assays measure the cellular response to ligand binding, typically by quantifying second messenger modulation or G-protein activation. The half-maximal effective concentration (EC₅₀) for agonists and the half-maximal inhibitory concentration (IC₅₀) for antagonists are key parameters.
| Compound | Receptor | Assay Type | EC₅₀/IC₅₀ (nM) | Efficacy |
| Cannabigerol (CBG) | CB1 | cAMP Inhibition | Micromolar range | Weak Partial Agonist |
| CB2 | cAMP Inhibition | ~152 | Partial Agonist | |
| JWH-018 | CB1 | cAMP Inhibition | 14.7 | Full Agonist |
| CB2 | G-protein activation | Potent | Full Agonist | |
| CP-55,940 | CB1 | cAMP Inhibition | 0.2 | Full Agonist |
| CB2 | cAMP Inhibition | 0.3 | Full Agonist | |
| WIN 55,212-2 | CB1 | G-protein activation | Potent | Full Agonist |
| CB2 | cAMP Inhibition | Potent | Full Agonist | |
| Rimonabant | CB1 | Antagonism of agonist effect | ~1-10 | Antagonist/Inverse Agonist |
| SR144528 | CB2 | Antagonism of agonist effect | 10 - 39 | Antagonist/Inverse Agonist |
Note: Efficacy is described relative to a standard full agonist, such as CP-55,940. Data for cyclo-CBG is currently unavailable.
Signaling Pathways of Cannabinoid Receptors
Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Other key pathways include the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) cascades.
A Comparative Analysis of Cyclo-CBG and its Precursor CBG: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of Cannabigerol (CBG) and its major metabolite, Cyclo-Cannabigerol (Cyclo-CBG). This document summarizes key physicochemical properties, pharmacological activities with a focus on anti-inflammatory effects, and underlying signaling pathways, supported by experimental data and detailed protocols.
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as a biochemical precursor to other major cannabinoids like THC and CBD.[1] Emerging research has highlighted its potential therapeutic applications, including anti-inflammatory, neuroprotective, and antibacterial properties.[2][3] Upon administration, CBG is metabolized in the liver by cytochrome P450 (CYP) enzymes, with Cyclo-CBG being identified as its major metabolite.[1][4] Understanding the comparative bioactivity of CBG and its primary metabolite is crucial for predicting its therapeutic efficacy and safety profile.
Physicochemical Properties
A fundamental comparison of CBG and Cyclo-CBG begins with their distinct chemical structures and physical properties. This information is critical for designing experimental protocols and understanding their pharmacokinetic profiles.
| Property | Cannabigerol (CBG) | This compound (Cyclo-CBG) |
| Molecular Formula | C₂₁H₃₂O₂ | C₂₁H₃₂O₃ |
| Molar Mass | 316.48 g/mol | 332.48 g/mol |
| Chemical Structure | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-pentylbenzene-1,3-diol | (±)-2,3-dihydro-4-hydroxy-α-methyl-α-(4-methyl-3-penten-1-yl)-6-pentyl-2-benzofuranmethanol |
| Synonyms | - | furan-Cannabigerol, hydroxythis compound |
Metabolic Pathway: From CBG to Cyclo-CBG
Cyclo-CBG is formed from CBG through metabolism mediated by cytochrome P450 enzymes, primarily in the liver. This biotransformation is a key determinant of the in vivo activity and clearance of CBG.
References
- 1. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. experts.illinois.edu [experts.illinois.edu]
The Central Role of Cytochrome P450 in Cyclo-CBG Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of cannabigerol (B157186) (CBG) is crucial for harnessing its therapeutic potential. This guide provides a comprehensive comparison of the primary metabolic pathway of CBG to its cyclic metabolite, cyclo-CBG, mediated by cytochrome P450 (CYP) enzymes, and explores alternative metabolic routes. Experimental data is presented to validate the prominent role of CYP enzymes in this biotransformation.
Cannabigerol (CBG), a non-psychoactive phytocannabinoid, serves as the biosynthetic precursor to many other cannabinoids.[1][2][3] Its metabolism in humans is a key factor in determining its pharmacological profile, and recent studies have identified the formation of cyclo-CBG as the major metabolic outcome.[1][2] This conversion is primarily catalyzed by a range of human cytochrome P450 enzymes.
Cytochrome P450-Mediated Metabolism of CBG to Cyclo-CBG
In vitro and in vivo studies have demonstrated that several human CYP isoforms are responsible for the metabolism of CBG.[1][2] The primary metabolites identified are cyclo-CBG and, to a much lesser extent, 6′,7′-epoxy-CBG.[1] The formation of cyclo-CBG is the dominant pathway, occurring at a rate approximately 100 times higher than that of 6′,7′-epoxy-CBG across various CYP isoforms.[1]
The key CYP enzymes involved in the formation of cyclo-CBG are CYP2J2, CYP3A4, CYP2D6, CYP2C8, and CYP2C9.[1][2] Among these, CYP3A4 and CYP2C9 exhibit the most prominent activity in cyclo-CBG formation, while the metabolic rate is significantly slower for CYP2C8 and CYP2D6.[1]
Comparative Kinetic Parameters for Cyclo-CBG Formation
To quantify the efficiency of different CYP isoforms in metabolizing CBG to cyclo-CBG, kinetic parameters (Vmax and Km) have been determined. These values provide insight into the maximum rate of the reaction and the substrate concentration at which the reaction rate is half of Vmax, respectively.
| CYP Isoform | Vmax (pmol/min/pmol CYP) | Km (µM) |
| CYP2J2 | Data not available | Highest |
| CYP3A4 | Most Prominent | Similar to CYP2C9 |
| CYP2D6 | 5-6 times slower than CYP2C9 | Lower than CYP2J2 |
| CYP2C8 | 5-6 times slower than CYP2C9 | Lower than CYP2J2 |
| CYP2C9 | Most Prominent | Similar to CYP3A4 |
Note: Specific Vmax values were not explicitly provided in the primary source material, but relative activities were described. Km values were also described in relative terms.[1]
Alternative Metabolic Pathways for CBG
While the cytochrome P450 system is the primary driver of CBG metabolism to cyclo-CBG, other enzymatic pathways may play a role in its overall biotransformation and pharmacological activity.
UDP-Glucuronosyltransferase (UGT) Pathway
Glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway for the elimination of cannabinoids. While specific studies on CBG glucuronidation are emerging, it is a plausible route for its metabolism, leading to the formation of more water-soluble conjugates for excretion.
Cyclooxygenase (COX) Interaction
Cannabigerol has been shown to inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4][5] These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. While this interaction is significant for the anti-inflammatory effects of CBG, it is primarily an inhibitory action rather than a direct metabolic pathway for CBG itself.
Fatty Acid Amide Hydrolase (FAAH) Interaction
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. The interaction of CBG with FAAH is a subject of ongoing research, with some studies suggesting inhibitory effects, which could indirectly influence the endocannabinoid system. However, a direct role of FAAH in the metabolism of CBG has not been definitively established.
Experimental Protocols
Validation of the role of cytochrome P450 in cyclo-CBG metabolism relies on robust in vitro and analytical methodologies.
In Vitro Metabolism of CBG with Recombinant Human CYP Enzymes
Objective: To determine the kinetic parameters of CBG metabolism by individual human CYP isoforms.
Materials:
-
Recombinant human CYP enzymes (CYP2J2, CYP3A4, CYP2D6, CYP2C8, CYP2C9)
-
Cytochrome P450 reductase (CPR)
-
Lipid vesicles (e.g., nanodiscs)
-
Cannabigerol (CBG)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Quenching solvent (e.g., acetonitrile)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a reconstituted system by incubating the desired CYP isoform, CPR, and lipid vesicles in potassium phosphate buffer.
-
Add varying concentrations of CBG to the reaction mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solvent.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence and quantity of cyclo-CBG and other metabolites using a validated LC-MS/MS method.
-
Calculate Vmax and Km values by fitting the data to the Michaelis-Menten equation.
LC-MS/MS Method for the Analysis of CBG Metabolites
Objective: To separate and quantify CBG, cyclo-CBG, and 6′,7′-epoxy-CBG in in vitro reaction samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent and product ions for CBG, cyclo-CBG, and 6′,7′-epoxy-CBG.
-
MRM Transitions:
-
CBG: Specific precursor and product ion pair.
-
Cyclo-CBG: Specific precursor and product ion pair.
-
6′,7′-epoxy-CBG: Specific precursor and product ion pair.
-
Visualizing the Metabolic Pathways and Experimental Workflow
To further clarify the processes described, the following diagrams illustrate the key pathways and experimental procedures.
Caption: Cytochrome P450-mediated metabolism of CBG.
Caption: Experimental workflow for validating CYP-mediated CBG metabolism.
Caption: Logical relationship of CBG metabolic and interaction pathways.
References
- 1. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolites of Cannabigerol Generated by Human Cytochrome P450s Are Bioactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450–Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of cyclo-Cannabigerol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and regulatory compliance is paramount. The proper disposal of chemical compounds, such as cyclo-Cannabigerol (cyclo-CBG), is a critical component of responsible laboratory management. This guide provides essential, step-by-step procedures for the safe handling and disposal of cyclo-CBG, fostering a secure research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for cyclo-CBG was not found, a material safety data sheet for its parent compound, Cannabigerol (B157186), advises wearing personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6][7] Ensure adequate ventilation to avoid inhalation of any dust or fumes.[6]
In the event of a spill, the area should be immediately isolated.[3] For liquid spills, use an inert, non-combustible absorbent material like sand or diatomite to contain the substance.[3] The collected material should then be placed in a sealed container for disposal.[3] The spill area must be thoroughly decontaminated afterward.[3]
Step-by-Step Disposal Protocol for this compound
The primary goal of cannabinoid waste disposal is to render the compound "unusable and unrecognizable."[4][8] This is a key principle to prevent any potential for diversion or environmental contamination.
-
Regulatory Classification: The first and most critical step is to determine the regulatory status of this compound. Many cannabinoid compounds are classified as controlled substances by agencies such as the Drug Enforcement Administration (DEA).[9][10] The disposal of controlled substances is subject to stringent federal and state regulations, which may require specific record-keeping, such as DEA Form 41, and the use of a licensed reverse distributor.[10][11] It is the responsibility of the researcher to verify the classification of cyclo-CBG and adhere to all applicable regulations.
-
Solid Waste Disposal:
-
Grinding: Solid cyclo-CBG waste should be finely ground or shredded to reduce its particle size.[4]
-
Mixing: The ground material must be mixed with at least an equal volume of non-cannabis waste (a 50/50 ratio).[3][4] This mixture should render the cyclo-CBG unusable. Acceptable mixing materials are categorized as compostable or non-compostable waste.
-
-
Liquid Waste Disposal:
-
Hazardous vs. Non-Hazardous: Liquid waste containing cyclo-CBG, such as in solvents, must be classified as either hazardous or non-hazardous.[3] This determination often depends on the solvent used. For instance, flammable solvents would classify the waste as hazardous.[3]
-
Hazardous Liquid Waste: This type of waste must be disposed of through a licensed hazardous waste treatment facility.[3]
-
Non-Hazardous Liquid Waste: In some cases, non-hazardous liquid waste may be eligible for disposal at a local wastewater treatment plant, but it is crucial to obtain permission from the facility beforehand.[3]
-
Quantitative Data Summary for Cannabinoid Waste Disposal
| Parameter | Guideline | Citation |
| Mixing Ratio (Cannabinoid to Non-Cannabinoid Waste) | At least 1:1 (50% non-cannabinoid waste) | [3][4] |
| Holding Period for Waste (Post-Harvest/Large Plants) | Minimum of 3 business days on-premises with camera coverage before disposal | [12] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general procedure for rendering cannabis waste unusable is a widely accepted method.[4][8] An example protocol for preparing a solid cannabinoid compound for disposal is as follows:
-
Quantify Waste: Accurately weigh the amount of solid cyclo-CBG waste to be disposed of.
-
Select Mixing Agent: Choose an appropriate non-cannabinoid waste material (e.g., soil, sand, food waste) of at least equal weight to the cyclo-CBG.
-
Grinding: In a designated and well-ventilated area, use a grinder or mortar and pestle to reduce the cyclo-CBG to a fine powder.
-
Thorough Mixing: Combine the powdered cyclo-CBG with the chosen mixing agent in a durable, sealable container. Mix thoroughly to ensure the cannabinoid is evenly dispersed and the mixture is homogenous.
-
Final Disposal: The resulting mixture can then be disposed of in a landfill or through an incinerator, in accordance with local regulations.[4]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their institutions, and the environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cannabis.ca.gov [cannabis.ca.gov]
- 6. extrasynthese.com [extrasynthese.com]
- 7. echemi.com [echemi.com]
- 8. Oregon Health Authority : Destruction and Disposal : Medical Marijuana : State of Oregon [oregon.gov]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. unthsc.edu [unthsc.edu]
- 11. Controlled Substances | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. oregon.gov [oregon.gov]
Essential Safety and Handling Precautions for Cyclo-Cannabigerol
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like cyclo-Cannabigerol is paramount. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for cannabinoids.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Goggles or Face Shield | Conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects eyes and face from splashes or aerosols. |
| Hand Protection | Chemical-resistant Gloves | Impermeable and resistant to the product.[3] Follow EU Directive 89/686/EEC and EN 374 standards.[1] | Prevents skin contact with the substance. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Full-face Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | Protects against inhalation of aerosols or fine particles. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area.
-
A laboratory fume hood or other form of local exhaust ventilation should be utilized to minimize exposure to vapors or aerosols.[1]
Safe Handling Practices:
-
Avoid direct contact with the substance.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[3]
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the area.[4]
-
Eliminate all potential ignition sources.[1]
-
Wear appropriate PPE, including gloves and protective clothing.[1]
-
For containment, use inert materials like sand or earth.[1]
-
Prevent the spill from entering drains or waterways.[1]
-
Collect the absorbed material into a sealed container for disposal.[4]
-
Clean the spill area with soap and water.[4]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5] Waste materials should be placed in a sealed, labeled container.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
References
- 1. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
